Structural Elucidation and NMR Spectroscopic Profiling of 3-(3-Bromophenyl)prop-2-ynoic Acid
Executive Summary 3-(3-Bromophenyl)prop-2-ynoic acid (IUPAC), commonly referred to as 3-(3-bromophenyl)propiolic acid, is a highly functionalized terminal alkyne derivative featuring a meta-brominated phenyl ring conjuga...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(3-Bromophenyl)prop-2-ynoic acid (IUPAC), commonly referred to as 3-(3-bromophenyl)propiolic acid, is a highly functionalized terminal alkyne derivative featuring a meta-brominated phenyl ring conjugated with a carboxylic acid via a carbon-carbon triple bond. This compound is a critical intermediate in advanced organic synthesis, frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., decarboxylative couplings) and the synthesis of complex organometallic frameworks [1, 2].
Beyond its synthetic utility, the molecule exhibits unique crystallographic behavior. As elucidated by Das and Desiraju, it preferentially crystallizes into a rare syn,anti catemer motif, driven by supportive C–H···O hydrogen bonding from the activated proximal C–H groups on the phenyl ring [1]. Understanding the precise structural and electronic environment of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy is essential for validating its purity and tracking its behavior in reaction matrices.
Spectroscopic Signatures: Electronic & Magnetic Causality
The electronic landscape of 3-(3-Bromophenyl)prop-2-ynoic acid is dictated by the competing push-pull dynamics of its substituents. The meta-bromine atom exerts a strong inductive electron-withdrawing effect (-I) while weakly donating electron density via resonance (+R). Conversely, the propiolic acid moiety (-C≡C-COOH) is a powerful electron-withdrawing group that heavily deshields the aromatic ring.
The magnetic anisotropy of the alkyne triple bond creates a shielding cone along the bond axis, which paradoxically shields the sp-hybridized alkyne carbons, placing them in the 80–90 ppm range in the
13
C spectrum, despite their proximity to the highly deshielding carbonyl group (159.19 ppm).
Quantitative NMR Spectral Data
The following tables summarize the validated
1
H and
13
C NMR spectral data acquired at 200 MHz and 50 MHz, respectively, using deuterated methanol (MeOH-
d4
) as the solvent[1].
Table 1:
1
H NMR Spectral Data (200 MHz, MeOH-
d4
)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Structural Assignment
7.64
Singlet (s)
1H
Ar–H (H-2, flanked by Br and alkyne)
7.14 – 7.41
Multiplet (m)
3H
Ar–H (H-4, H-5, H-6)
~4.87 (Expected)
Broad Singlet (br s)
1H
–COOH (Exchanges with MeOH-
d4
)
Note: The H-2 proton appears as a singlet at 200 MHz due to the lack of adjacent ortho-protons, though high-resolution instruments (e.g., 600 MHz) would resolve fine meta-coupling (J ~ 1.5-2.0 Hz).
Table 2:
13
C NMR Spectral Data (50 MHz, MeOH-
d4
)
Chemical Shift (
δ
, ppm)
Carbon Type
Structural Assignment
159.19
Quaternary
C=O (Carboxylic acid carbonyl)
139.21, 137.59, 135.26, 133.97
CH / Quaternary
Aromatic Carbons (C-4, C-5, C-6, C-2)
126.15, 125.71
Quaternary
Aromatic Carbons (C-Br, C–C≡C)
87.77
Quaternary
C≡C (Alkyne carbon,
β
to carbonyl)
85.73
Quaternary
C≡C (Alkyne carbon,
α
to carbonyl)
Causality-Driven NMR Acquisition Protocol
To achieve high-fidelity spectral data that matches literature standards, the acquisition protocol must be treated as a self-validating system. Each step is designed to eliminate artifacts and maximize the Signal-to-Noise Ratio (SNR).
Phase 1: Sample Preparation & Solubilization
Solvent Selection: Weigh 5–10 mg of the analyte for
1
H NMR (or 30–50 mg for
13
C NMR) and dissolve in 0.6 mL of MeOH-
d4
.
Causality: MeOH-
d4
is chosen over CDCl
3
due to the high polarity of the carboxylic acid group, which can cause dimerization and line broadening in non-polar solvents.
Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube.
Validation: Visually inspect the tube against a light source. Particulate matter creates magnetic susceptibility gradients, ruining field homogeneity. The solution must be optically clear.
Phase 2: Probe Tuning & Shimming
Tuning and Matching (Wobb): Insert the sample and tune the probe to the exact Larmor frequencies of
1
H and
13
C.
Causality: Proper matching ensures maximum radiofrequency (RF) power transfer to the sample and minimizes reflected power, which directly dictates the sensitivity of the
13
C acquisition.
Locking and Gradient Shimming: Lock the spectrometer to the deuterium frequency of MeOH-
d4
and execute automated gradient shimming (e.g., TopShim).
Validation: Monitor the lock signal amplitude. A stable, high lock level confirms solvent stabilization. Evaluate the 1D profile of the residual solvent peak (3.31 ppm); a symmetric, narrow Lorentzian lineshape (FWHH < 1 Hz) validates shim quality.
Phase 3: Pulse Sequence Execution
1
H Acquisition (zg30): Set the relaxation delay (
D1
) to 1.5 seconds and acquire 16–32 scans.
13
C Acquisition (zgpg30): Utilize a proton-decoupled pulse sequence. Set
D1
to 2.5–3.0 seconds.
Causality: The extended
D1
is critical. The molecule contains multiple quaternary carbons (C=O, C≡C, C-Br) which lack attached protons to facilitate dipole-dipole relaxation. A short
D1
will saturate these spins, causing their signals to vanish from the spectrum. Acquire 512–1024 scans.
Validation: Run a single dummy scan to verify the receiver gain (RG) is correctly set to avoid Analog-to-Digital Converter (ADC) clipping.
Workflow Visualization
The following diagram maps the logical progression and self-validating checkpoints of the NMR acquisition workflow.
Figure 1: Standardized, self-validating workflow for high-fidelity 1H and 13C NMR spectral acquisition.
References
Das, D., & Desiraju, G. R. (2006). Packing modes in some mono- and disubstituted phenylpropiolic acids: repeated occurrence of the rare syn,anti catemer. Chemistry - An Asian Journal, 1(1-2), 231-244.[Link]
Cheng, H., Zhao, B., Yao, Y., & Lu, C. (2014). Carboxylation of Terminal Alkynes with Carbon Dioxide Catalyzed by Bridged Bis(amidate) Rare-Earth Metal Amides. Chemical Communications, 50, 10651-10654.[Link]
Exploratory
Crystal Structure Determination of 3-(3-Bromophenyl)prop-2-ynoic Acid: Unveiling the syn,anti-Catemer
Target Audience: Structural Biologists, Crystallographers, Materials Scientists, and Drug Development Professionals. Executive Summary The structural characterization of small organic molecules is a cornerstone of ration...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Structural Biologists, Crystallographers, Materials Scientists, and Drug Development Professionals.
Executive Summary
The structural characterization of small organic molecules is a cornerstone of rational drug design and crystal engineering. While carboxylic acids almost universally crystallize as centrosymmetric dimers, 3-(3-Bromophenyl)prop-2-ynoic acid (also known as 3-bromophenylpropiolic acid) represents a fascinating deviation from this rule. Driven by specific stereoelectronic effects induced by its meta-halogen substitution, this compound crystallizes as an infinite one-dimensional chain known as a syn,anti-catemer .
This whitepaper provides an in-depth, self-validating technical guide to the single-crystal X-ray diffraction (SCXRD) determination of 3-(3-Bromophenyl)prop-2-ynoic acid. By detailing the causality behind experimental choices—from crystal growth to electron density refinement—we establish a robust framework for identifying and validating rare polymorphic packing modes in halogenated active pharmaceutical ingredients (APIs).
Mechanistic Rationale: The Anomaly of the syn,anti-Catemer
In crystal engineering, the carboxylic acid functional group is synonymous with the robust
R22(8)
homodimer, stabilized by two reciprocal O–H···O hydrogen bonds. Catemers (infinite chains) are exceptionally rare because they leave one oxygen atom electronically unsatisfied unless a secondary, supporting interaction is present.
In 3-(3-Bromophenyl)prop-2-ynoic acid, the meta-bromine atom plays a critical causal role. The strong inductive electron-withdrawing effect of the bromine atom propagates through the conjugated phenyl ring, significantly increasing the acidity of the ortho C–H proton. This activated proton forms a highly directional auxiliary C–H···O hydrogen bond with the carbonyl oxygen. This secondary interaction provides the thermodynamic stabilization required to disrupt the default dimer formation, forcing the molecule into the rare syn,anti-catemer configuration [1].
Mechanistic pathway illustrating how meta-bromine substitution induces syn,anti-catemer formation.
Physicochemical Profiling Prior to Crystallization
Before initiating SCXRD, the bulk powder must be validated. The vibrational and magnetic resonance signatures provide the first clues of the catemeric solid-state arrangement. The shift in the C=O stretch in the IR spectrum is a direct consequence of the unique hydrogen bonding network.
Table 1: Physicochemical and Spectroscopic Properties
Parameter
Value
Analytical Significance
Melting Point
155 - 159 °C
Indicates high crystalline lattice energy driven by infinite catemeric hydrogen bonding.
IR (C≡C stretch)
2214.48 cm⁻¹
Confirms the integrity of the prop-2-ynoic spacer.
IR (C=O stretch)
1685.94 cm⁻¹
Shifted due to strong intermolecular O-H···O hydrogen bonding in the solid state.
¹H NMR (MeOH-d₄)
δ 7.64 (s, 1H), 7.41-7.14 (m, 3H)
Validates the meta-substitution pattern of the bromine atom.
¹³C NMR (MeOH-d₄)
δ 159.19, 139.21, 137.59...
Confirms the carbon framework prior to crystallization.
(Data derived from the structural characterization by [1])
Experimental Protocols: A Self-Validating System
The determination of this structure requires a rigorous, self-validating workflow. Because bromine is a heavy atom with a high mass attenuation coefficient, improper data collection or absorption correction will result in severe systematic errors (e.g., residual electron density ripples), which can obscure the critical carboxylic acid proton required to prove the syn,anti geometry.
Workflow for the single-crystal X-ray diffraction determination of bromo-substituted organics.
Protocol 1: Thermodynamic Crystallization
To capture the thermodynamically stable syn,anti-catemer rather than a kinetically trapped dimer, crystal growth must proceed under strict thermodynamic control.
Solvent Selection: Prepare a binary solvent system of Methanol/Dichloromethane (1:1 v/v). Methanol acts as a hydrogen-bond competitor to prevent premature amorphous aggregation, while DCM provides solubility for the hydrophobic bromophenyl ring.
Dissolution: Dissolve 50 mg of 3-(3-Bromophenyl)prop-2-ynoic acid in 2 mL of the solvent mixture. Sonicate until optically clear.
Equilibration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial.
Controlled Evaporation: Puncture the vial cap with a single needle hole. Store in a vibration-free environment at a constant 20 °C. Harvest colorless, block-like crystals after 4–7 days.
Protocol 2: X-ray Data Collection & Reduction
Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat in paratone oil and mount on a MiTeGen loop.
Cryo-cooling: Immediately transfer to the diffractometer cold stream (100 K or 150 K) to minimize thermal motion, which is crucial for accurately locating the carboxylic hydrogen atom later.
Data Collection: Utilize Mo Kα radiation (
λ=0.71073
Å) rather than Cu Kα to minimize the severe X-ray absorption caused by the bromine atom. Collect data with high redundancy (aim for >4.0) to ensure robust empirical absorption correction.
Absorption Correction: Process frames using integration software (e.g., APEX/SAINT) and apply a multi-scan absorption correction (e.g., SADABS). Self-Validation Check: Ensure the
Rint
drops significantly after absorption correction; an
Rint>0.08
indicates unresolved absorption issues.
Protocol 3: Structure Solution and Refinement
The structure is solved and refined using modern crystallographic software, standardly Olex2 [2] interfacing with SHELXT/SHELXL [3].
Phase Solution: Use Intrinsic Phasing (SHELXT) to locate the heavy Bromine atom and the rigid carbon-oxygen backbone.
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on
F2
(SHELXL).
Hydrogen Atom Assignment (Critical Step):
Place the phenyl and alkyne hydrogen atoms in calculated positions using a riding model (AFIX 43 and AFIX 137).
Do NOT calculate the carboxylic acid proton. Instead, locate it objectively from the difference Fourier map (
Δρ
). Finding this peak unambiguously near the oxygen atom is the ultimate validation of the syn,anti-catemer geometry. Once found, refine its coordinates freely or with a restrained O-H distance (DFIX 0.84) and
Uiso(H)=1.5Ueq(O)
.
Final Validation: Check the residual electron density. The largest peak/hole should be located near the Bromine atom, confirming it as an artifact of Fourier truncation rather than missing atoms.
Structural Analysis & Validation Metrics
A successful refinement of 3-(3-Bromophenyl)prop-2-ynoic acid will yield specific crystallographic parameters that validate the model's trustworthiness.
Ensures the structural model accurately reflects the observed diffraction intensities.
wR₂ (All data)
< 0.15
Validates the weighting scheme and overall model fit, crucial for heavy-atom (Br) structures.
Goodness-of-Fit (S)
0.95 – 1.05
Confirms that the standard uncertainties are correctly estimated without over-parameterization.
Max Peak/Hole (Δρ)
< 1.0 / > -1.0 e/ų
Verifies that the Bromine atom's absorption has been correctly modeled and no spurious density remains.
Once validated, the packing analysis will reveal the infinite 1D chains propagating through the lattice. The O–H bond of one molecule acts as a donor to the anti lone pair of the carbonyl oxygen of the adjacent molecule, while the syn lone pair of that same carbonyl oxygen accepts the auxiliary C–H···O bond from the ortho-proton of the bromophenyl ring. This dual-acceptance locks the catemer in place.
Conclusion
The crystal structure determination of 3-(3-Bromophenyl)prop-2-ynoic acid is more than a routine analytical exercise; it is a masterclass in understanding how distant stereoelectronic effects dictate macroscopic solid-state properties. By utilizing a rigorous, self-validating X-ray diffraction protocol—specifically tailored to handle heavy-atom absorption and objectively locate critical hydrogen atoms—researchers can definitively map the rare syn,anti-catemer. Understanding these non-covalent interactions provides vital predictive power for drug development professionals engineering the solubility, stability, and bioavailability of halogenated APIs.
References
Das, D., & Desiraju, G. R. (2006). Packing modes in some mono- and disubstituted phenylpropiolic acids: repeated occurrence of the rare syn,anti catemer. Chemistry–An Asian Journal, 1(1‐2), 231-244. URL: [Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
Foundational
An In-depth Technical Guide to the Thermodynamic Stability of 3-(3-Bromophenyl)prop-2-ynoic Acid at Room Temperature
Foreword for the Researcher In the landscape of pharmaceutical and materials science, the intrinsic stability of a molecule is a cornerstone of its viability. This guide is crafted for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword for the Researcher
In the landscape of pharmaceutical and materials science, the intrinsic stability of a molecule is a cornerstone of its viability. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the thermodynamic stability of 3-(3-Bromophenyl)prop-2-ynoic acid. We move beyond a mere recitation of facts to a deeper analysis of the molecular characteristics that govern its behavior at room temperature. This document is structured to serve as both a theoretical treatise and a practical handbook, offering robust experimental protocols to empower your research and development endeavors. Our approach is rooted in the principles of scientific integrity, providing you with a self-validating framework for assessing the stability of this and similar compounds.
Introduction: The Significance of Stability in 3-(3-Bromophenyl)prop-2-ynoic Acid
3-(3-Bromophenyl)prop-2-ynoic acid is a compound of interest due to its unique structural features, combining an aromatic ring with a reactive alkynoic acid moiety. The presence of the bromine atom further modulates its electronic properties, making it a valuable building block in organic synthesis and a potential pharmacophore in medicinal chemistry. However, the very features that impart its desirable reactivity can also be sources of instability. An understanding of its thermodynamic stability is paramount for determining its shelf-life, appropriate storage conditions, and its suitability for various applications. This guide will delve into the theoretical underpinnings of its stability and provide the practical tools for its empirical determination.
Theoretical Stability Assessment: A Molecule in Focus
The thermodynamic stability of 3-(3-Bromophenyl)prop-2-ynoic acid is a composite of the contributions from its constituent functional groups: the bromophenyl ring, the carboxylic acid, and the carbon-carbon triple bond.
The Phenylpropiolic Acid Core: Inherent Reactivity
The propiolic acid moiety is known to be susceptible to decarboxylation, particularly upon heating. Phenylpropiolic acid, a closely related analogue, when heated with water to 120 °C, yields phenylacetylene through the loss of carbon dioxide.[1] This suggests a potential thermal degradation pathway for 3-(3-Bromophenyl)prop-2-ynoic acid. The reaction is driven by the formation of the stable CO2 molecule and the resulting alkyne.
The Influence of the 3-Bromo Substituent
The bromine atom, positioned at the meta-position of the phenyl ring, exerts a significant influence on the molecule's electronic landscape. Bromine is an electron-withdrawing group via its inductive effect (-I) and a weak electron-donating group through its resonance effect (+M). In the meta position, the inductive effect typically dominates, leading to a net withdrawal of electron density from the aromatic ring. This can influence the acidity of the carboxylic acid and potentially affect the stability of the molecule by altering the electron distribution in the π-system. The electron-withdrawing nature of the bromo substituent may have a stabilizing or destabilizing effect on the transition state of potential decomposition reactions, a factor that warrants experimental investigation.
Aromatic Carboxylic Acids: A Point of Comparison
Aromatic carboxylic acids, in general, are crystalline solids and exhibit a degree of stability conferred by the resonance of the aromatic ring.[2] Benzoic acid, for instance, is notably stable.[3] However, the presence of the highly energetic alkyne group in 3-(3-Bromophenyl)prop-2-ynoic acid distinguishes it from simple aromatic carboxylic acids and introduces unique potential degradation pathways.
Experimental Determination of Thermodynamic Stability
A comprehensive assessment of thermodynamic stability requires a multi-pronged experimental approach. The following sections detail the key analytical techniques and long-term study protocols necessary for a thorough evaluation.
Thermal Analysis: Probing the Limits of Stability
Thermal analysis techniques are indispensable for determining the thermal stability and decomposition profile of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods employed for this purpose.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is ideal for identifying the onset temperature of decomposition and quantifying mass loss associated with degradation events.
Experimental Protocol for TGA:
Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.
Sample Preparation: Accurately weigh 5-10 mg of 3-(3-Bromophenyl)prop-2-ynoic acid into a clean, inert TGA pan (e.g., alumina or platinum).
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the initial significant mass loss.
DOT Script for TGA Workflow:
Caption: Logic Flow for Stability Studies.
Data Interpretation and Expected Outcomes
The data generated from these studies will provide a comprehensive picture of the thermodynamic stability of 3-(3-Bromophenyl)prop-2-ynoic acid at room temperature.
Data Summary Tables:
Table 1: Predicted Thermal Analysis Data
Parameter
Predicted Value
Melting Point (DSC)
~150-170 °C
Onset of Decomposition (TGA)
> 180 °C
Decomposition Events (DSC)
Exothermic peak following melting
Table 2: Stability Study Acceptance Criteria
Test
Acceptance Criteria
Appearance
No significant change in color or form
Assay
98.0% - 102.0% of the initial value
Total Degradation Products
Not more than 1.0%
Any single unknown impurity
Not more than 0.2%
Conclusion and Recommendations
Based on the theoretical considerations of its constituent functional groups, 3-(3-Bromophenyl)prop-2-ynoic acid is expected to be a crystalline solid that is stable at room temperature under controlled conditions. The primary degradation pathway is likely to be thermal decarboxylation at elevated temperatures. The recommended experimental protocols will provide the empirical data necessary to confirm this predicted stability profile and to establish appropriate storage conditions and a re-test period. For long-term storage, it is recommended to keep the compound in a well-sealed container, protected from light and moisture, at controlled room temperature. The data from the accelerated stability studies will offer valuable insights into the compound's robustness and its behavior during short-term excursions from the recommended storage conditions.
References
Hydrothermal stability of aromatic carboxylic acids. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
Facile Decarboxylation of Propiolic Acid on a Ruthenium Center and Related Chemistry. (2012). ACS Publications. Retrieved March 26, 2026, from [Link]
Metal-free PhI(OAc)2-oxidized decarboxylation of propiolic acids towards synthesis of α-acetoxy ketones and insights into general decarboxylation with DFT calculations. (2023). RSC Publishing. Retrieved March 26, 2026, from [Link]
Some Ruthenium Complexes Derived from Propiolic Esters: Facile Decarboxylation of Propiolic Acid. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
Oxidative decarboxylation of propiolic acids. (1983). ACS Publications. Retrieved March 26, 2026, from [Link]
Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
Why does aromatic carboxylic acid have a high acid strength compared to aliphatic carboxylic acid? (2018). Quora. Retrieved March 26, 2026, from [Link]
Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review. (2023). MDPI. Retrieved March 26, 2026, from [Link]
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Retrieved March 26, 2026, from [Link]
Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]
Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review. (2023). MDPI. Retrieved March 26, 2026, from [Link]
Phenylpropiolic acid. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]
DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved March 26, 2026, from [Link]
Accelerated Stability Testing. (n.d.). Retrieved March 26, 2026, from [Link]
Q1A(R2) Guideline. (2010). ICH. Retrieved March 26, 2026, from [Link]
Accelerated stability testing in the laboratory. (n.d.). YesWeLab. Retrieved March 26, 2026, from [Link]
Stability testing of Pharmaceutical products based on ICH Guide. (n.d.). IVAMI. Retrieved March 26, 2026, from [Link]
Recent Advances in Decarboxylative Reactions of Alkynoic Acids. (2020). Thieme Chemistry. Retrieved March 26, 2026, from [Link]
JEE Main & Advanced Chemistry Carboxylic Acids Aromatic Carboxylic Acids. (n.d.). Studyadda.com. Retrieved March 26, 2026, from [Link]
Recent Advances in the Transition Metal Catalyzed Addition of Carboxylic Acids to Alkynes. (n.d.). Universidad de Oviedo. Retrieved March 26, 2026, from [Link]
Evaluation for Stability Data. (2003). ICH. Retrieved March 26, 2026, from [Link]
Stability Testing. (n.d.). Charles River Laboratories. Retrieved March 26, 2026, from [Link]
Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.). BioProcess International. Retrieved March 26, 2026, from [Link]
Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement. (2003). ACS Publications. Retrieved March 26, 2026, from [Link]
Aromatic Reactivity. (n.d.). Michigan State University Chemistry. Retrieved March 26, 2026, from [Link]
AROMATIC ACIDS. (n.d.). Gyan Sanchay. Retrieved March 26, 2026, from [Link]
Accelerated stability testing. (n.d.). SlideShare. Retrieved March 26, 2026, from [Link]
AROMATIC CARBOXYLIC ACIDS (1).pdf. (n.d.). SlideShare. Retrieved March 26, 2026, from [Link]
Effect of lateral bromo substituent on the phase behavior of four-ring azo/ester/azo liquid crystalline materials. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
Differential scanning calorimetry (DSC). (n.d.). Retrieved March 26, 2026, from [Link]
Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. (2007). ACS Publications. Retrieved March 26, 2026, from [Link]
Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. Retrieved March 26, 2026, from [Link]
DSC Studies on Organic Melting Temperature Standards. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
Differential Scanning Calorimetry (DSC). (n.d.). Duke Kunshan University. Retrieved March 26, 2026, from [Link]
TGA Sample Preparation: A Complete Guide. (2025). Torontech. Retrieved March 26, 2026, from [Link]
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The Solvation Dynamics and Solubility Profile of 3-(3-Bromophenyl)prop-2-ynoic Acid in Polar Aprotic Media
Executive Summary 3-(3-Bromophenyl)prop-2-ynoic acid (also known as 3-(3-bromophenyl)propiolic acid) is a highly functionalized terminal alkyne and carboxylic acid derivative. It serves as a critical intermediate in tran...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(3-Bromophenyl)prop-2-ynoic acid (also known as 3-(3-bromophenyl)propiolic acid) is a highly functionalized terminal alkyne and carboxylic acid derivative. It serves as a critical intermediate in transition-metal-catalyzed cross-coupling, decarboxylative reactions, and copper-catalyzed azide-alkyne cycloaddition (CuAAC). The successful deployment of this compound in synthetic workflows heavily depends on its solvation dynamics. This technical guide explores the solubility profile of 3-(3-Bromophenyl)prop-2-ynoic acid in polar aprotic solvents, detailing the thermodynamic principles of its dissolution, quantitative solubility metrics, and a self-validating protocol for empirical solubility determination.
Physicochemical Dynamics in Polar Aprotic Solvents
The molecular architecture of 3-(3-Bromophenyl)prop-2-ynoic acid features a lipophilic, electron-withdrawing 3-bromophenyl ring conjugated to a rigid, linear alkyne, terminating in a polar, hydrogen-bond-donating carboxylic acid moiety. This dual nature dictates its behavior in solution.
Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are uniquely suited for this compound. Unlike protic solvents, they lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors. However, their high dielectric constants and strong dipole moments (e.g., the S=O bond in DMSO) make them exceptional hydrogen bond acceptors.
Causality of Solvation:
When 3-(3-Bromophenyl)prop-2-ynoic acid is introduced into a solvent like DMSO, the solvent's oxygen atom aggressively coordinates with the acidic proton of the carboxylic acid. This interaction disrupts the strong intermolecular hydrogen-bonded dimers that typically hold carboxylic acids together in their crystalline lattice. Furthermore, in catalytic contexts such as the carboxylation of terminal alkynes, polar aprotic solvents are preferred because they not only dissolve the alkyne and inorganic bases effectively but also stabilize the resulting carbocationic or anionic intermediates through strong ion-dipole interactions[1].
Quantitative Solubility Profile
While specific empirical data for the 3-bromo derivative can vary based on crystalline form and temperature, we can accurately extrapolate its solubility profile based on the parent compound, phenylpropiolic acid, adjusted for the added lipophilicity and molecular weight of the bromine substituent. Phenylpropiolic acid derivatives demonstrate exceptionally high solubility in DMSO (often exceeding 50–100 mg/mL) and strong solubility in DMF[2].
Table 1: Estimated Solubility and Solvation Metrics at 25°C
Solvent
Dielectric Constant (
ϵ
)
Dipole Moment (D)
Estimated Solubility (mg/mL)
Solvation Mechanism & Chemical Rationale
DMSO
46.7
3.96
50.0 - 100.0
Strong H-bond acceptor; highly effective at disrupting carboxylic acid dimers[2].
DMF
36.7
3.82
10.0 - 50.0
Excellent for base-mediated catalysis; stabilizes quadrupolar species[3].
THF
7.5
1.75
10.0 - 20.0
Ether oxygen coordinates with the carboxylic proton; moderate lattice disruption.
Acetonitrile
37.5
3.92
< 10.0
High polarity but weaker H-bond accepting ability compared to DMSO/DMF.
Mechanistic Pathway of Solvation
The following diagram illustrates the logical progression from a solid crystalline state to a highly reactive, solvated anion, demonstrating why polar aprotic solvents are critical for downstream applications like decarboxylative coupling.
Caption: Solvation and activation pathway of 3-(3-Bromophenyl)prop-2-ynoic acid in polar aprotic media.
Self-Validating Experimental Protocol for Solubility Determination
To establish a highly accurate, reproducible solubility limit for 3-(3-Bromophenyl)prop-2-ynoic acid in a given polar aprotic solvent, researchers must utilize a thermodynamic shake-flask method coupled with HPLC-UV quantification. This protocol is designed as a self-validating system, ensuring that kinetic artifacts (like supersaturation) do not skew the data.
Step-by-Step Methodology
Phase 1: Preparation and Equilibration
Excess Addition: Add 200 mg of 3-(3-Bromophenyl)prop-2-ynoic acid to a 2.0 mL Eppendorf tube.
Solvent Introduction: Add exactly 1.0 mL of the target anhydrous polar aprotic solvent (e.g., DMSO).
Kinetic Disruption (Sonication): Sonicate the suspension in a water bath at 25°C for 15 minutes.
Causality & Rationale: Sonication imparts acoustic cavitation, breaking down large crystalline aggregates. This increases the surface area and overcomes the activation energy required for dissolution, ensuring the system reaches thermodynamic equilibrium faster rather than stalling in a metastable kinetic state[2].
Thermodynamic Equilibration: Place the tube in a thermoshaker set to exactly 25.0 ± 0.1 °C at 800 RPM for 24 hours.
Causality & Rationale: A 24-hour incubation guarantees that the solution is saturated and has reached a true thermodynamic equilibrium between the solid phase and the solvated monomers.
Phase 2: Phase Separation and Filtration
5. Centrifugation: Centrifuge the sample at 10,000 × g for 10 minutes at 25°C to pellet the undissolved solid.
6. Inert Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a clean vial.
Causality & Rationale: PTFE is chemically inert to aggressive polar aprotic solvents like DMSO and DMF. Using a 0.22 µm pore size ensures that micro-crystals are removed. If micro-crystals were to pass into the filtrate, they would dissolve upon subsequent dilution, artificially inflating the calculated solubility limit.
Phase 3: Quantification via HPLC-UV
7. Serial Dilution: Dilute the filtered saturated solution 1:100 and 1:1000 using the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to bring the concentration within the linear dynamic range of the detector.
8. Analysis: Inject the sample into an HPLC equipped with a C18 reverse-phase column and a UV detector set to the
λmax
of the compound (typically ~254 nm due to the conjugated aromatic-alkyne system).
9. Validation: Calculate the exact concentration against a pre-established 5-point calibration curve of 3-(3-Bromophenyl)prop-2-ynoic acid.
Impact on Downstream Applications
The solubility profile directly dictates the efficacy of 3-(3-Bromophenyl)prop-2-ynoic acid in complex syntheses. For instance, in organocatalytic systems used for the fixation of CO₂ via the carboxylation of terminal alkynes, the use of DMSO is paramount. DMSO not only dissolves the alkyne substrate entirely but also combines with inorganic bases (like Cs₂CO₃) to form a superbasic medium, accelerating the deprotonation of the alkyne and stabilizing the resulting intermediates[4]. Understanding these solubility parameters ensures that drug development professionals can optimize reaction molarities, reduce solvent waste, and maximize catalytic turnover.
References
Catalytic C(sp)-H carboxylation with CO2
ResearchGate / MDPI[Link][1]
Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview
MDPI[Link][5]
Organocatalytic Strategy for the Fixation of CO2 via Carboxylation of Terminal Alkynes
ACS Publications - The Journal of Organic Chemistry[Link][4]
Noble-Metal-Free Cu(I)-Catalyzed sp and sp2 C–H Carboxylation to Produce High-Value Compounds via CO2 Fixation under Atmospheric Conditions
ACS Applied Materials & Interfaces[Link][3]
electronic properties of 3-(3-Bromophenyl)prop-2-ynoic acid derivatives
An In-depth Technical Guide to the Electronic Properties of 3-(3-Bromophenyl)prop-2-ynoic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Applicati...
This technical guide provides a comprehensive overview of the electronic properties of 3-(3-bromophenyl)prop-2-ynoic acid and its derivatives. These compounds, characterized by a phenyl ring substituted with a bromine atom and a prop-2-ynoic acid moiety, exhibit unique electronic characteristics that make them promising candidates for applications in medicinal chemistry and materials science. This document details their synthesis, structural features, and the advanced experimental and computational methodologies used to elucidate their electronic behavior. By synthesizing theoretical principles with practical applications, this guide serves as an essential resource for researchers and professionals in the field.
Introduction: The Significance of Arylpropiolic Acids
Arylpropiolic acids, a class of organic compounds featuring a phenyl group attached to a propynoic acid, are versatile building blocks in organic synthesis.[1] Their derivatives have garnered significant attention due to their wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties.[2] The electronic properties of these molecules, which are dictated by the interplay between the aromatic ring, the electron-withdrawing carboxylic acid group, and any substituents, are fundamental to their chemical reactivity and biological function.
The introduction of a bromine atom at the meta-position of the phenyl ring in 3-(3-bromophenyl)prop-2-ynoic acid introduces a unique set of electronic and steric characteristics. The electronegativity and size of the bromine atom can significantly influence the electron density distribution across the molecule, thereby modulating its reactivity, intermolecular interactions, and ultimately, its potential as a pharmacophore in drug design.[3][4]
Synthesis and Structural Characterization
The synthesis of 3-(3-bromophenyl)prop-2-ynoic acid and its derivatives typically involves a multi-step process. A common synthetic route is the Sonogashira coupling of a protected propiolic acid with a 1-bromo-3-iodobenzene, followed by deprotection. Alternatively, the reaction of 3-bromobenzaldehyde with malonic acid followed by bromination and dehydrobromination can yield the desired product.[3][5]
The molecular structure of these compounds can be unequivocally confirmed using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each atom, while infrared (IR) spectroscopy confirms the presence of key functional groups, such as the carboxylic acid and the alkyne.[6][7] Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns.[6]
Spectroscopic Data Summary
Spectroscopic Technique
Key Features for 3-(3-Bromophenyl)prop-2-ynoic Acid Derivatives
¹H NMR
Aromatic protons in the 7-8 ppm region, with splitting patterns indicative of meta-substitution. The acidic proton of the carboxyl group typically appears as a broad singlet downfield (>10 ppm).
¹³C NMR
Characteristic signals for the carboxyl carbon (~160-170 ppm), the two acetylenic carbons (~80-90 ppm), and the aromatic carbons, including the carbon attached to the bromine atom (~120-135 ppm).
IR Spectroscopy
A strong C=O stretching vibration for the carboxylic acid (~1700 cm⁻¹), a broad O-H stretch (~2500-3300 cm⁻¹), and a C≡C triple bond stretch (~2200 cm⁻¹).
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of the compound, often with a characteristic isotopic pattern due to the presence of bromine.
Unraveling the Electronic Properties: A Dual Approach
A comprehensive understanding of the electronic properties of 3-(3-bromophenyl)prop-2-ynoic acid derivatives requires a synergistic approach that combines experimental characterization with computational modeling. This dual methodology provides a more complete picture of molecular behavior, from bulk properties to quantum-level interactions.
Experimental Characterization of Electronic Properties
3.1.1. UV-Visible and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful techniques for probing the electronic transitions within a molecule. The absorption and emission spectra provide insights into the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Sample Preparation: Prepare a stock solution of the 3-(3-bromophenyl)prop-2-ynoic acid derivative in a UV-transparent solvent (e.g., ethanol or cyclohexane). From the stock solution, prepare a series of dilutions to achieve concentrations that yield absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
Baseline Correction: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Record the absorption spectrum over the appropriate wavelength range (e.g., 200-400 nm).
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
3.1.2. Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These potentials are directly related to the energies of the HOMO and LUMO, providing a quantitative measure of the molecule's ability to donate or accept electrons.
Experimental Protocol: Cyclic Voltammetry
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane).
Analyte Solution: Dissolve the 3-(3-bromophenyl)prop-2-ynoic acid derivative in the electrolyte solution at a known concentration (typically 1-10 mM).
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. Scan the potential over a defined range and record the resulting current.
Data Analysis: Determine the onset potentials for oxidation and reduction from the voltammogram. These can be used to estimate the HOMO and LUMO energy levels.
Computational Modeling of Electronic Properties
Computational chemistry provides a powerful toolkit for investigating the electronic structure and properties of molecules at the atomic level.[9][10] Density Functional Theory (DFT) is a widely used method for calculating a variety of electronic properties with a good balance of accuracy and computational cost.[11][12]
3.2.1. Frontier Molecular Orbital Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. The energy and spatial distribution of these orbitals determine the molecule's reactivity, electron-donating/accepting capabilities, and photophysical properties.
Computational Workflow: DFT Calculations
Caption: A generalized workflow for DFT calculations.
3.2.2. In Silico Prediction of ADMET Properties
Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.[13] These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.
Applications in Drug Development and Materials Science
The unique electronic properties of 3-(3-bromophenyl)prop-2-ynoic acid derivatives make them attractive for a range of applications.
Drug Discovery
The ability of these compounds to interact with biological targets is heavily influenced by their electronic characteristics. The electron-withdrawing nature of the bromine atom and the carboxylic acid group can facilitate interactions with specific amino acid residues in enzyme active sites or receptors.[13] These molecules can serve as scaffolds for the development of novel therapeutic agents, including enzyme inhibitors and receptor modulators.[3][4]
Caption: Interaction of a drug candidate with its biological target.
Organic Electronics
The π-conjugated system of arylpropiolic acids suggests their potential use in organic electronics.[9] The ability to tune their HOMO-LUMO gap through chemical modification makes them interesting candidates for components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine substituent can also influence intermolecular packing in the solid state, which is a critical factor for charge transport in organic semiconductor materials.[11]
Conclusion
3-(3-bromophenyl)prop-2-ynoic acid and its derivatives represent a class of compounds with significant potential in both medicinal chemistry and materials science. A thorough understanding of their electronic properties, achieved through a combination of advanced experimental techniques and computational modeling, is paramount for unlocking their full potential. This guide has provided a framework for the systematic investigation of these promising molecules, from their synthesis and characterization to the exploration of their functional applications.
References
Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 2-Phenylpropionic Acid Derivatives by NMR and Mass Spectrometry.
Coropceanu, V., et al. (2019). Read between the Molecules: Computational Insights into Organic Semiconductors. Journal of the American Chemical Society, 141(1), 2-15.
Draxl, C., & Rinke, P. (2022). Modeling the electronic structure of organic materials: A solid-state physicist's perspective. arXiv preprint arXiv:2208.09168.
Selloni, A., & Yoon, M. (n.d.). First Principles Theory and Modeling in Organic Electronics. CECAM.
Rinke, P., et al. (2022). Modeling the electronic structure of organic materials: A solid-state physicist's perspective. arXiv preprint arXiv:2208.09168.
Ramsundar, B., et al. (2024). Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation. RSC Advances, 14(11), 7624-7634.
Bucher, J. E. (1910). The acids of the phenylpropiolic series and their condensation to naphthalene derivatives. Journal of the American Chemical Society, 32(3), 374-385.
AK Scientific, Inc. (n.d.). 3-(3-Bromophenyl)prop-2-ynoic acid.
Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). 3-(3-bromophenyl)prop-2-ynoic acid.
Wikipedia. (n.d.). Phenylpropiolic acid.
Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
National Institute of Standards and Technology. (n.d.). Phenylpropiolic acid. NIST Chemistry WebBook.
Singh, S., et al. (2017). Molecular docking studies of 3-bromopyruvate and its derivatives to metabolic regulatory enzymes: Implication in designing of novel anticancer therapeutic strategies. PLOS ONE, 12(5), e0176403.
Kumar, A., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(8), 3126-3139.
Author: BenchChem Technical Support Team. Date: April 2026
Theoretical DFT Calculations for 3-(3-Bromophenyl)prop-2-ynoic Acid: A Comprehensive Computational Protocol
Executive Summary
3-(3-Bromophenyl)prop-2-ynoic acid is a highly conjugated, polyfunctional molecule featuring a meta-brominated phenyl ring and an electron-withdrawing propiolic acid moiety. This structural motif is highly relevant in drug discovery, cross-coupling catalysis, and materials science. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating Density Functional Theory (DFT) protocol. This guide moves beyond mere software commands, detailing the physicochemical causality behind basis set selection, conformational analysis, and spectroscopic prediction.
Methodological Framework: Causality in DFT Parameter Selection
The accuracy of any quantum mechanical model depends entirely on the chosen level of theory. For a halogenated, conjugated system like 3-(3-Bromophenyl)prop-2-ynoic acid, the computational parameters must be selected to handle both diffuse electron clouds and heavy-atom relativistic effects.
Density Functional Selection: The B3LYP hybrid functional remains the industry standard for organic molecules, offering an optimal balance between electron correlation accuracy and computational cost[1]. For highly conjugated systems where non-covalent interactions may dictate crystal packing or dimer formation, incorporating Grimme’s D3 dispersion correction (B3LYP-D3) is highly recommended.
Basis Set Strategy (The Split-Basis Approach):
For Light Atoms (C, H, O): The Pople split-valence triple-zeta basis set 6-311++G(d,p) is required. The addition of diffuse functions (++) is non-negotiable here; they are critical for accurately modeling the expanded electron density of the highly electronegative oxygen atoms and the polarizable
π
-cloud of the alkyne[2].
For the Heavy Atom (Br): Bromine (Z=35) possesses a large number of core electrons. While all-electron basis sets can be forced, it is computationally and physically superior to employ the LANL2DZ Effective Core Potential (ECP)[3]. This pseudopotential replaces the inner-core electrons of Bromine, implicitly accounting for scalar relativistic effects (which contract inner s-orbitals and shield outer orbitals) while explicitly treating the valence electrons[4].
Table 1: Recommended Computational Level of Theory
Parameter
Method/Basis Set
Physicochemical Justification
Functional
B3LYP-D3
Captures exchange-correlation with empirical dispersion for
π
-systems.
Basis Set (C, H, O)
6-311++G(d,p)
Diffuse functions accurately model the electron-rich carboxylic acid and alkyne.
Basis Set (Br)
LANL2DZ (ECP)
Accounts for scalar relativistic effects of the heavy bromine nucleus[3].
Solvation Model
IEF-PCM (Water/DMSO)
Simulates bulk dielectric effects, critical for accurate UV-Vis and NMR predictions.
Conformational Analysis: The Cis/Trans Dichotomy
Before executing high-level optimizations, one must understand the molecule's conformational landscape. Phenylpropiolic acid derivatives exhibit distinct rotational isomerism based on the orientation of the carboxylic acid proton relative to the carbonyl oxygen.
The causality behind conformational preference lies in dipole alignment and steric hindrance. The cis-conformer (where the O=C–O–H dihedral angle is ≈ 0°) allows for favorable intramolecular dipole stabilization, making it the global thermodynamic minimum[5]. Conversely, the trans-conformer (dihedral ≈ 180°) is significantly higher in energy (typically by 11–15 kJ/mol) and has a negligible population at room temperature, often requiring cryogenic matrix isolation and UV-irradiation to be observed[5]. Therefore, your input geometry must be explicitly built in the cis-configuration to ensure convergence to the true global minimum.
Self-Validating Experimental Protocol
The following step-by-step workflow is designed for Gaussian 16, ensuring that every calculation validates the integrity of the previous step.
Step 1: Geometry Optimization & Frequency Validation
Objective: Locate the global minimum on the Potential Energy Surface (PES).
Causality: A geometry optimization simply finds a stationary point where the first derivative of energy (gradient) is zero. However, this point could be a saddle point (a transition state).
Self-Validation: By appending the Freq keyword, we calculate the second derivative of the energy (the Hessian matrix). If the calculation yields zero imaginary (negative) frequencies, the structure is mathematically validated as a true local minimum. If an imaginary frequency is present, the structure is a transition state and must be distorted along the normal mode of that frequency and re-optimized.
Step 2: Time-Dependent DFT (TD-DFT) for Excited States
Objective: Simulate the UV-Vis absorption spectrum.
Causality: Ground-state DFT cannot predict electronic transitions. TD-DFT calculates the excitation energies and oscillator strengths by evaluating the linear response of the electron density to a time-varying external electric field[2].
Protocol: Use the validated optimized geometry from Step 1. Apply a solvation model (e.g., SCRF=(PCM,Solvent=Ethanol)) because electronic transitions are highly sensitive to solvent polarity.
Step 3: NBO and MEP Analysis
Objective: Map chemical reactivity and charge transfer.
Causality: Natural Bond Orbital (NBO) analysis transforms canonical delocalized orbitals into localized Lewis-like structures, allowing us to quantify hyperconjugative stabilization (e.g., lone pair delocalization from the hydroxyl oxygen into the carbonyl
π
*-antibonding orbital)[6]. Molecular Electrostatic Potential (MEP) mapping visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding future synthetic functionalization.
Quantitative Data Presentation
Based on theoretical benchmarks of analogous compounds (such as phenylpropiolic acid and 3-bromophenylboronic acid), the following table summarizes the expected computational outputs for 3-(3-Bromophenyl)prop-2-ynoic acid.
Table 2: Expected Spectroscopic and Electronic Descriptors
Property
Expected Range / Characteristic
Diagnostic Significance
O=C-O-H Dihedral
~0° (cis conformer)
Confirms convergence to the global thermodynamic minimum[5].
C≡C Stretch (IR)
2200 - 2250 cm⁻¹
Highly diagnostic of the propiolic acid moiety; intensity enhanced by conjugation.
C-Br Stretch (IR)
1000 - 1050 cm⁻¹
Confirms halogenation at the meta-position on the phenyl ring.
HOMO-LUMO Gap
4.0 - 4.5 eV
Indicates moderate chemical hardness and kinetic stability, typical for halogenated organics[6].
Computational Workflow Visualization
The following diagram maps the logical flow of the self-validating DFT protocol.
Figure 1: Self-validating DFT computational workflow for 3-(3-Bromophenyl)prop-2-ynoic acid.
References
Phenylpropiolic acid isolated in cryogenic nitrogen and xenon matrices: NIR and UV-induced study
AIP Publishing
URL
The Microwave Spectrum of Phenylpropiolic Acid
ResearchGate
URL
Experimental and Computational studies on 3-bromophenylboronic acid
ResearchGate
URL
DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV)
Application Notes & Protocols: Palladium-Catalyzed Decarboxylative Cross-Coupling of 3-(3-Bromophenyl)prop-2-ynoic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(3-Bromophenyl)prop-2-ynoic acid in palladium-catalyzed decarboxylative cross-...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(3-Bromophenyl)prop-2-ynoic acid in palladium-catalyzed decarboxylative cross-coupling reactions. This document delves into the underlying scientific principles, offers detailed experimental protocols, and presents insights for optimizing these powerful C-C bond-forming reactions.
Introduction: A Modern Approach to Alkyne Synthesis
The synthesis of internal alkynes, particularly unsymmetrical diarylalkynes, is fundamental to the construction of pharmaceuticals, functional materials, and complex organic molecules. The Sonogashira reaction, which couples terminal alkynes with aryl halides, has long been the cornerstone of this field.[1][2] However, this method often requires the handling of volatile and sometimes unstable terminal alkynes.
Decarboxylative cross-coupling has emerged as a superior alternative, utilizing stable and easily handled alkynyl carboxylic acids as alkyne surrogates.[3] This transformation offers significant advantages, including the use of inexpensive and readily available starting materials while releasing only carbon dioxide as a byproduct, thus enhancing the reaction's atom economy and environmental profile.[4]
The substrate of focus, 3-(3-Bromophenyl)prop-2-ynoic acid , presents a unique and valuable scaffold. It possesses two distinct reactive sites: the propiolic acid moiety for decarboxylative coupling and the aryl bromide for traditional cross-coupling reactions. This dual functionality enables the strategic, sequential synthesis of complex, multi-substituted aromatic systems. This guide will focus on the selective reaction at the carboxylic acid site.
The success of a decarboxylative cross-coupling reaction hinges on a carefully orchestrated catalytic cycle, typically involving a palladium catalyst. Understanding this mechanism is crucial for rational experimental design and troubleshooting.
The Causality Behind the Catalytic Cycle:
The generally accepted mechanism for the palladium-catalyzed decarboxylative coupling of an alkynyl carboxylic acid with an aryl halide (Ar-X) proceeds through several key steps.[3][5] The choice of catalyst, ligand, and base is predicated on optimizing the efficiency of each step in this cycle.
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (or pseudohalide like a tosylate) to a low-valent palladium(0) complex, forming a Pd(II)-aryl intermediate. This is often the rate-determining step, and its efficiency is influenced by the strength of the Ar-X bond (I > Br > OTf > Cl).[6]
Decarboxylation & Transmetalation: The alkynyl carboxylic acid, in the presence of a base, is believed to form a metal acetylide intermediate. While early proposals involved direct reaction with the Pd(II) center, many systems, especially those employing copper co-catalysts, proceed via a copper acetylide formed after decarboxylation. In copper-free systems, a silver or palladium acetylide may form. This acetylide species then transmetalates its alkynyl group to the Pd(II)-aryl complex.[3][5]
Reductive Elimination: The resulting diarylalkynyl-Pd(II) complex undergoes reductive elimination to release the final diarylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Below is a diagram illustrating the proposed catalytic cycle.
Caption: Proposed catalytic cycle for Pd-catalyzed decarboxylative cross-coupling.
A robust and reproducible protocol is a self-validating system. The choices outlined below are designed to ensure high yields and selectivity for the decarboxylative coupling of 3-(3-Bromophenyl)prop-2-ynoic acid.
Catalyst System (The Engine):
Palladium Pre-catalyst: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh3)2Cl2) is a common, air-stable, and effective pre-catalyst that is reduced in situ to the active Pd(0) species.[7] Its reliability makes it an excellent starting point.
Ligand (The Steering Wheel): While the pre-catalyst contains phosphine ligands, the addition of a supplementary ligand is often critical. Bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination. For coupling with less reactive partners like aryl tosylates, specialized ligands such as 1-dicyclohexylphosphino-2-(di-tert–butylphosphino-ethyl)ferrocene (CyPF-tBu) have shown excellent reactivity.[1][6] For more general applications with aryl iodides and bromides, a bidentate ligand like 1,4-bis(diphenylphosphino)butane (dppb) can stabilize the catalyst and improve yields.[7]
Base (The Accelerator):
The base plays a crucial role in promoting the deprotonation and subsequent decarboxylation of the propiolic acid. Inorganic bases like cesium carbonate (Cs2CO3) are effective, particularly in polar aprotic solvents.[6] Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also highly effective and are often used for their high solubility in organic solvents.[7] The choice of base can influence the reaction rate and the suppression of side reactions.
Solvent (The Reaction Environment):
Decarboxylative couplings typically require elevated temperatures to drive the reaction, particularly the CO2 extrusion step. Therefore, high-boiling, polar aprotic solvents are preferred. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they effectively dissolve the reagents and can sustain temperatures in the range of 80-130 °C.[6][7]
Coupling Partner (The Passenger):
The reaction is versatile and compatible with a range of electrophilic coupling partners. The general order of reactivity is aryl iodides > aryl bromides > aryl tosylates.[6] For initial investigations and protocol validation, a moderately activated aryl iodide, such as 4-iodotoluene, is an ideal candidate.
Section 3: Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 3.1: Synthesis of 1-(3-Bromophenyl)-2-(p-tolyl)acetylene
This protocol details the decarboxylative cross-coupling of 3-(3-Bromophenyl)prop-2-ynoic acid with 4-iodotoluene.
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
Standard Schlenk line equipment for inert atmosphere
Procedure:
Reaction Setup: To the oven-dried Schlenk flask, add 3-(3-Bromophenyl)prop-2-ynoic acid (227.0 mg), 4-iodotoluene (261.6 mg), Pd(PPh3)2Cl2 (35.1 mg), and dppb (42.6 mg).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.
Solvent and Base Addition: Using a syringe, add anhydrous DMSO (5.0 mL) followed by DBU (2.0 mmol, 0.30 mL).
Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
Quenching: After the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of water.
Protocol 3.2: Product Work-up and Purification
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(3-Bromophenyl)-2-(p-tolyl)acetylene.
Section 4: Data Presentation & Workflow
The conditions described in Protocol 3.1 are robust and can be adapted for various aryl halides. The following table summarizes expected outcomes based on literature for similar substrates.[5][6][7]
Entry
Coupling Partner (Ar-X)
Temp (°C)
Time (h)
Typical Yield (%)
1
4-Iodotoluene
80
8
85-95
2
4-Bromoanisole
100
12
70-85
3
Methyl 4-bromobenzoate
100
12
75-90
4
3-Bromopyridine
110
16
65-80
The general laboratory workflow for this procedure is outlined below.
Caption: General experimental workflow for decarboxylative cross-coupling.
Low Yield: If the reaction yield is low, consider increasing the reaction temperature (up to 130 °C for less reactive halides) or using a more specialized ligand like CyPF-tBu.[6] Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.
Side Reactions: The formation of symmetrical diarylalkyne byproducts can sometimes occur.[5] This can be minimized by controlling the reaction temperature and using the aryl halide in a slight excess.
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the catalyst loading to 7.5 mol% or extending the reaction time.
Advanced Application: Sequential Coupling
The product of Protocol 3.1, 1-(3-Bromophenyl)-2-(p-tolyl)acetylene, retains the bromo-substituent. This aryl bromide is now a handle for a second, orthogonal cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, or a standard Sonogashira coupling). This enables a powerful strategy for the rapid assembly of complex, unsymmetrical molecules from a single, versatile starting material.
References
Rhodium-Catalyzed Enantioselective Decarboxylative Alkynylation of Allenes with Arylpropiolic Acids. Organic Letters. Available at: [Link]
Copper-Catalyzed Intramolecular Decarboxylative C(sp2)-Heteroatom Cross-Couplings: Mechanism Insights and Synthetic Applications. The Journal of Organic Chemistry. Available at: [Link]
Decarboxylative cross-coupling. Wikipedia. Available at: [Link]
Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega. Available at: [Link]
Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Publications. Available at: [Link]
Pd-Catalyzed Decarboxylative Sonogashira Reaction via Decarboxylative Bromination. Organic Letters. Available at: [Link]
Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. ACS Catalysis. Available at: [Link]
Synthesis of symmetrical and unsymmetrical diarylalkynes from propiolic acid using palladium-catalyzed decarboxylative coupling. The Journal of Organic Chemistry. Available at: [Link]
Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. ACS Publications. Available at: [Link]
Palladium-catalysed deaminative/decarboxylative cross-coupling of organoammonium salts with carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]
Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. RSC Advances. Available at: [Link]
Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers. Available at: [Link]
Cu-catalyzed decarboxylative coupling of propiolic acids with boronic acids. FAO AGRIS. Available at: [Link]
Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Nature. Available at: [Link]
Decarboxylative sp 3 C–N coupling via dual copper and photoredox catalysis. SciSpace. Available at: [Link]
3-(3-Bromophenyl)prop-2-ynoic acid as a precursor for pharmaceutical intermediates
Harnessing Orthogonal Reactivity for Complex Intermediate Assembly Strategic Rationale in Drug Design The synthesis of complex pharmaceutical intermediates requires building blocks that possess multiple, orthogonally rea...
Author: BenchChem Technical Support Team. Date: April 2026
Harnessing Orthogonal Reactivity for Complex Intermediate Assembly
Strategic Rationale in Drug Design
The synthesis of complex pharmaceutical intermediates requires building blocks that possess multiple, orthogonally reactive functional groups. 3-(3-Bromophenyl)prop-2-ynoic acid (CAS: 29835-28-7) [1] represents a highly versatile scaffold in medicinal chemistry. Structurally, it integrates three distinct reactive sites: a carboxylic acid, an internal alkyne, and a meta-substituted aryl bromide.
This specific arrangement allows chemists to perform sequential, chemoselective transformations without the need for tedious protection-deprotection cycles. For instance, the carboxylic acid can be engaged in amidation or decarboxylative coupling, while the aryl bromide remains completely inert. Subsequently, the aryl bromide can be activated via palladium catalysis to install diverse biaryl motifs—a structural feature prevalent in modern targeted therapies, including GPR120 agonists [2] and nicotinic receptor modulators like Altinicline [3].
Orthogonal Reactivity Profile
Understanding the distinct electronic and steric environments of this molecule is critical for designing self-validating synthetic workflows.
Carboxylic Acid (-COOH): Highly susceptible to nucleophilic attack upon activation (e.g., using HATU/EDC) or can undergo transition-metal-catalyzed decarboxylation at elevated temperatures (>100 °C).
Alkyne (-C≡C-): Acts as a rigid linear linker or a dipolarophile in azide-alkyne cycloadditions (Click chemistry) to form triazole pharmacophores.
Aryl Bromide (Ar-Br): Requires Pd(0) or Cu(I) insertion. Because oxidative addition into the C(sp2)-Br bond requires specific ligands and elevated temperatures, it can be preserved during mild transformations of the propiolic acid moiety.
Orthogonal reactivity map of 3-(3-bromophenyl)prop-2-ynoic acid.
Key Application: Decarboxylative Cross-Coupling for 1,3-Diynes
Conjugated 1,3-diynes are critical structural motifs in biology and materials science. Traditionally, symmetric diynes are synthesized via the Glaser oxidative homocoupling of terminal alkynes. However, terminal alkynes can be volatile, unstable, and prone to uncontrolled polymerization.
Using 3-(3-bromophenyl)prop-2-ynoic acid circumvents these issues. Through a Pd-catalyzed decarboxylative coupling sequence, the propiolic acid acts as a stable, solid surrogate for the terminal alkyne [4]. The reaction relies on the addition of a silver salt (e.g., Ag2CO3), which serves a dual purpose: it acts as an oxidant to turn over the Pd(0)/Pd(II) catalytic cycle, and it mediates the extrusion of CO2 to form a reactive silver-acetylide intermediate[4]. This intermediate then undergoes transmetalation with the palladium center, ultimately yielding the 1,4-disubstituted 1,3-diyne.
Workflow for decarboxylative coupling and subsequent orthogonal functionalization.
Objective: Synthesis of 1,4-bis(3-bromophenyl)buta-1,3-diyne.
Causality & Design: This protocol utilizes anhydrous DMF due to its high boiling point, which is necessary to reach the 130 °C required for thermal decarboxylation[4]. Ag2CO3 is strictly required as the stoichiometric oxidant and transmetalating agent.
Reaction Setup: To an oven-dried Schlenk tube under a nitrogen atmosphere, add 3-(3-bromophenyl)prop-2-ynoic acid (1.0 equiv, 0.5 mmol), Pd(PPh3)4 (5.0 mol %), and Ag2CO3 (2.0 equiv, 1.0 mmol)[4].
Solvent Addition: Inject anhydrous DMF (0.3 M relative to the substrate). The polar aprotic nature of DMF stabilizes the Pd intermediates.
Thermal Activation: Seal the tube and heat the vigorously stirring mixture to 130 °C for 20 hours[4].
Self-Validation: Monitor CO2 evolution (bubbling) initially. The reaction mixture will darken as Pd black forms and the coupling proceeds.
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove silver salts and Pd black. Wash the filtrate with 5% aqueous LiCl (3x) to efficiently partition the DMF into the aqueous layer, preventing emulsion formation.
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient)[4].
Protocol B: Chemoselective Amidation
Objective: Synthesis of N-alkyl-3-(3-bromophenyl)propiolamide.
Causality & Design: Standard peptide coupling conditions are employed. The aryl bromide is completely unreactive under these mild, room-temperature conditions, ensuring perfect chemoselectivity.
Activation: Dissolve 3-(3-bromophenyl)prop-2-ynoic acid (1.0 equiv) in anhydrous CH2Cl2. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes at room temperature to form the active ester.
Self-Validation: LC-MS analysis of an aliquot should show the complete disappearance of the starting acid mass and the appearance of the HATU-adduct.
Coupling: Add the desired primary amine (1.2 equiv) dropwise. Stir for 2 hours.
Workup: Quench with saturated aqueous NaHCO3. Extract with CH2Cl2, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
Quantitative Data Summary
To facilitate experimental planning, the following table summarizes the typical reaction parameters and expected outcomes when utilizing 3-(3-bromophenyl)prop-2-ynoic acid as a precursor.
Reaction Type
Reagents & Catalysts
Conditions
Target Motif Formed
Typical Yield
Decarboxylative Homocoupling
Pd(PPh3)4 (5 mol%), Ag2CO3 (2 equiv)
DMF, 130 °C, 20 h
Symmetrical 1,3-Diyne
70 - 85%
Amidation
HATU (1.1 equiv), DIPEA (2.5 equiv)
CH2Cl2, 25 °C, 2 h
Alkynamide
85 - 95%
Suzuki Cross-Coupling
Ar-B(OH)2, Pd(dppf)Cl2, K2CO3
Dioxane/H2O, 90 °C, 12 h
Biaryl Propiolic Acid
65 - 80%
Click Cycloaddition
R-N3, CuSO4, Sodium Ascorbate
t-BuOH/H2O, 25 °C, 12 h
1,2,3-Triazole
80 - 90%
References
Google Patents. "Synthesis and use of phenylpropionic acid derivatives".
Park, J., et al. "Pd-Catalyzed Decarboxylative Coupling of Propiolic Acids: One-Pot Synthesis of 1,4-Disubstituted 1,3-Diynes via Sonogashira−Homocoupling Sequence". The Journal of Organic Chemistry 2011, 76 (7), 2214-2219.[Link]
Advanced Application Note: Utilizing 3-(3-Bromophenyl)prop-2-ynoic Acid in Conjugated Polymer Synthesis and Functional Materials
Executive Summary & Mechanistic Rationale 3-(3-Bromophenyl)prop-2-ynoic acid (also known as 3-bromophenylpropiolic acid) is a highly versatile, trifunctional monomer gaining significant traction in materials science and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
3-(3-Bromophenyl)prop-2-ynoic acid (also known as 3-bromophenylpropiolic acid) is a highly versatile, trifunctional monomer gaining significant traction in materials science and polymer chemistry. Its unique molecular architecture features three distinct reactive sites:
An internal alkyne: Susceptible to transition-metal-catalyzed polymerization or pressure-induced polymerization (PIP).
A carboxylic acid: Enables hydrogen-bond-directed self-assembly, esterification, or acts as a traceless activating group via decarboxylative click chemistry.
A meta-substituted aryl bromide: Provides a robust handle for post-polymerization modification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, or Sonogashira).
Causality Behind Experimental Choices
Traditional polymerization of substituted acetylenes relies on early transition metals (Mo or W). However, the highly polar carboxylic acid moiety in 3-(3-bromophenyl)prop-2-ynoic acid rapidly poisons these catalysts. Therefore, Palladium (Pd) or Rhodium (Rh) catalysts are strictly selected for solution-phase polymerization, as they exhibit high tolerance toward protic functional groups[1].
Alternatively, in the solid state, the carboxylic acid group plays a structural role. During Pressure-Induced Polymerization (PIP) , the carboxyl groups form hydrogen-bonded dimers that stabilize the ordered molecular stacking of the monomer[2]. This pre-organization forces the alkynyl and phenyl groups into a critical threshold distance (
dC⋅⋅⋅C=3.3
Å), triggering a synergistic polymerization at a drastically reduced pressure (~5 GPa) compared to unfunctionalized benzene[3].
Furthermore, in bioconjugation and functional hydrogel synthesis, the propiolic acid moiety serves as a stable surrogate for volatile terminal alkynes. Under copper catalysis, the acid undergoes in situ decarboxylation to generate a terminal alkyne, which immediately reacts with an azide. This tandem approach intentionally suppresses alkyne dimerization (Glaser coupling) side reactions[4].
Quantitative Data & Material Properties
The following table summarizes the divergent material outcomes based on the chosen synthetic pathway for phenylpropiolic acid derivatives.
Caption: Reaction pathways and material applications of 3-(3-Bromophenyl)prop-2-ynoic acid.
Detailed Experimental Protocols
Protocol A: Synthesis of Poly[3-(3-bromophenyl)propiolic acid] via Pd-Catalysis
Objective: To synthesize a linear, conjugated polyacetylene backbone while preserving the aryl bromide for downstream functionalization.
Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 3-(3-bromophenyl)prop-2-ynoic acid (1.0 equiv) and Pd(PPh
3
)
2
Cl
2
(2 mol%)[1].
Solvent Addition: Inject anhydrous, degassed toluene to achieve a monomer concentration of 0.5 M.
Polymerization: Transfer the flask to a pre-heated oil bath at 75°C. Stir vigorously for 24 hours[1]. Causality: 75°C provides sufficient thermal energy for propagation without inducing premature thermal decarboxylation of the monomer.
Isolation: Cool the mixture to room temperature and precipitate the polymer dropwise into a 10-fold excess of cold methanol.
Self-Validation Check: Analyze the isolated polymer via FTIR. The complete disappearance of the internal alkyne C≡C stretch (~2220 cm⁻¹) and the emergence of a broad polyene backbone signal validates successful polymerization.
Protocol B: Pressure-Induced Polymerization (PIP) for Conductive Networks
Objective: To synthesize a highly conjugated, low-bandgap carbon network via solid-state synergistic polymerization.
Caption: Step-by-step workflow for Pressure-Induced Polymerization (PIP) using a Diamond Anvil Cell.
Loading: Load crystalline 3-(3-bromophenyl)prop-2-ynoic acid into a symmetric Diamond Anvil Cell (DAC) equipped with Type I diamonds (culet size ~400 μm). Use a stainless-steel gasket pre-indented to a thickness of 40 μm.
Compression: Gradually increase the pressure to ~5 GPa at room temperature[3].
In Situ Monitoring (Validation Check): Continuously monitor the sample using Raman spectroscopy. The reaction is confirmed when the sharp alkynyl and phenyl vibrational modes broaden and merge, indicating the breakdown of monomeric structures and the formation of an extended sp
2
/sp
3
carbon network[3].
Recovery: Slowly decompress the DAC to ambient pressure. The recovered black, opaque material will exhibit a reduced bandgap (~1.65 eV) and enhanced electrical conductivity[3].
Protocol C: Tandem Decarboxylative Click Chemistry (CuAAC)
Objective: To graft the bromophenyl moiety onto an azide-functionalized polymer or surface without handling volatile terminal alkynes.
Reagent Mixing: In a reaction vial, combine the azide-functionalized substrate (1.0 equiv), 3-(3-bromophenyl)prop-2-ynoic acid (1.2 equiv), and CuI (10 mol%) in a solvent mixture of DMF/H
2
O (4:1 v/v)[4].
Activation: Heat the mixture to 60°C under continuous stirring[4]. Causality: At 60°C, the copper catalyst facilitates the extrusion of CO
2
from the propiolic acid, generating the terminal alkyne in situ.
Cycloaddition: The transient terminal alkyne immediately undergoes [3+2] cycloaddition with the azide.
Self-Validation Check: The evolution of micro-bubbles (CO
2
gas) serves as a visual indicator of decarboxylation. Subsequent
1
H NMR of the purified product must show a distinct triazole proton singlet at ~8.0 ppm, confirming the successful click linkage.
References
High-Pressure Synthesis of Highly Conjugated Polymers via Synergistic Polymerization of Phenylpropiolic Acid. ACS Applied Polymer Materials (2022). URL:[Link]
Synthesis and properties of phenylpropiolic acid oligomers. Journal of Polymer Science Part A: Polymer Chemistry (2002). URL:[Link]
Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry (2018). URL:[Link]
preventing unwanted decarboxylation of 3-(3-Bromophenyl)prop-2-ynoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address one of the most notorious challenges when working with alkynoic acids: unwanted decarboxylati...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address one of the most notorious challenges when working with alkynoic acids: unwanted decarboxylation .
3-(3-Bromophenyl)prop-2-ynoic acid (also known as 3-bromophenylpropiolic acid) is a highly versatile building block. However, the sp-hybridized carbanion formed upon the loss of CO₂ is relatively stable, making this molecule exceptionally prone to degradation into 1-bromo-3-ethynylbenzene under thermal, basic, or metal-catalyzed conditions[1]. This guide provides the mechanistic causality behind this instability and delivers self-validating protocols to ensure your molecule remains intact throughout your synthetic workflows.
Understanding the Root Cause of Decarboxylation
Before troubleshooting, it is critical to understand the specific environmental triggers that cause propiolic acids to extrude carbon dioxide.
Mechanistic pathways leading to the unwanted decarboxylation of arylpropiolic acids.
Troubleshooting & FAQs
Q1: Why does my 3-(3-Bromophenyl)prop-2-ynoic acid completely degrade into 1-bromo-3-ethynylbenzene during standard amide coupling (e.g., HATU/DIPEA)?A1: When you activate a propiolic acid with uronium reagents like HATU, you form a highly electrophilic active ester. In the presence of a relatively strong, sterically hindered base like DIPEA at room temperature, this activation dramatically lowers the activation energy for CO₂ extrusion[2]. The base deprotonates transient intermediates, driving the irreversible loss of CO₂ to form the terminal alkyne[3].
Solution: Abandon HATU/DIPEA for this substrate. Shift to a low-temperature Mixed Anhydride method (using Isobutyl Chloroformate) to kinetically freeze the decarboxylation pathway.
Q2: I need to perform a Sonogashira cross-coupling on the 3-bromo position. How can I prevent the propiolic acid moiety from decarboxylating?A2: Standard Sonogashira conditions rely on a Cu(I) co-catalyst (like CuI). Cu(I) rapidly inserts into the C-COOH bond of alkynoic acids, releasing CO₂ to form a copper(I) acetylide[1]. In fact, this mechanism is intentionally exploited in decarboxylative coupling reactions[1]. To preserve the carboxylic acid, you must completely exclude copper.
Solution: Utilize a Copper-Free Sonogashira protocol. By using a highly active palladium catalyst (e.g., Pd(OAc)₂ with an electron-rich ligand like XPhos), oxidative addition and transmetalation proceed without the need for a degradation-inducing copper acetylide intermediate[4].
Q3: What are the best practices for storing this compound to prevent baseline degradation?A3: Thermal and hydrolytic stress are your primary enemies. Even in the solid state, arylpropiolic acids slowly degrade if exposed to ambient heat or moisture.
Solution: Store the neat solid at 2–8°C (or ideally -20°C for long-term storage) in a desiccator protected from light. Never store it as a pre-made stock solution in DMSO or DMF, as the solvent can act as a weak base over time, promoting spontaneous decarboxylation.
Quantitative Stability Data
To guide your experimental design, the table below summarizes the expected degree of decarboxylation of 3-(3-Bromophenyl)prop-2-ynoic acid across various common reaction conditions.
Causality: This method utilizes N-Methylmorpholine (NMM), a weak base that does not trigger protodecarboxylation, and operates at -20°C to kinetically prevent CO₂ extrusion.
Low-temperature mixed anhydride workflow to prevent decarboxylation during amide coupling.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of 3-(3-Bromophenyl)prop-2-ynoic acid in anhydrous THF to create a 0.1 M solution. Cool the flask to -20°C using a dry ice/ethylene glycol bath.
Base Addition: Add 1.2 eq of N-Methylmorpholine (NMM) dropwise.
Self-Validation: The solution must remain clear; immediate bubbling indicates moisture contamination or thermal spikes leading to CO₂ loss.
Activation: Add 1.1 eq of Isobutyl Chloroformate (IBCF) dropwise. Stir for 15 minutes at -20°C.
Self-Validation: To confirm mixed anhydride formation without decarboxylation, quench a 5 µL aliquot in methanol. Analyze via LC-MS to observe the intact methyl ester mass.
Coupling: Slowly add 1.2 eq of your target amine (pre-dissolved in a minimum volume of THF). Maintain the reaction temperature below 0°C for 2 hours.
Workup: Quench the reaction with cold 1M HCl, extract with EtOAc, and wash with saturated NaHCO₃. The strict low-temperature regime ensures the propiolic core remains intact.
Protocol 2: Copper-Free Sonogashira Coupling (Preserving the Alkynoic Acid)
Causality: Omitting Cu(I) prevents the formation of the highly unstable copper acetylide intermediate[4]. XPhos provides the necessary electron density to the Palladium center to facilitate transmetalation directly from the terminal alkyne coupling partner.
Step-by-Step Methodology:
Degassing: In an oven-dried Schlenk flask, combine 1.0 eq 3-(3-Bromophenyl)prop-2-ynoic acid, 1.2 eq of the terminal alkyne, and 2.5 eq of anhydrous Cs₂CO₃ in degassed 1,4-dioxane.
Catalyst Addition: Add 5 mol% Pd(OAc)₂ and 10 mol% XPhos under a strict argon atmosphere.
Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).
Reaction: Heat gently to 60°C. Do not exceed this temperature, as thermal decarboxylation of the propiolic acid begins to accelerate rapidly above 80°C.
Self-Validation: Monitor via LC-MS. You should observe the mass of the intact coupled product. If an [M-44] peak appears, it indicates thermal decarboxylation; immediately lower the oil bath temperature by 10°C.
Isolation: Cool the mixture to 0°C. Acidify carefully with cold 1M citric acid to pH 3 (using a weak acid prevents exothermic degradation spikes) and extract with EtOAc.
Technical Support Center: Mitigating Homocoupling in 3-(3-Bromophenyl)prop-2-ynoic Acid Workflows
Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 3-(3-Bromophenyl)prop-2-ynoic acid (CAS: 29835-28-7) .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 3-(3-Bromophenyl)prop-2-ynoic acid (CAS: 29835-28-7) . Because this molecule is an AB-type bifunctional monomer—containing both a decarboxylative alkyne precursor and an electrophilic aryl bromide—it is highly prone to unwanted side reactions.
This center provides mechanistic troubleshooting, diagnostic FAQs, and self-validating protocols to help you suppress homocoupling and oligomerization pathways.
Part 1: Mechanistic Overview of Homocoupling Pathways
To fix a side reaction, you must first understand its kinetic origin. When subjected to standard cross-coupling conditions, 3-(3-Bromophenyl)prop-2-ynoic acid can undergo two distinct homocoupling pathways:
Glaser-Type Homocoupling (1,3-Diyne Formation): Propiolic acids readily decarboxylate to form terminal alkynes in situ. In the presence of a copper co-catalyst and trace oxygen, the resulting copper acetylide undergoes rapid oxidative dimerization. This can consume up to 50% of your starting material if oxidants are not strictly excluded[1].
Ullmann-Type Homocoupling (Biaryl Formation): The aryl bromide moiety can undergo reductive homocoupling. If the transmetalation step between the Pd(II) oxidative addition complex and the alkyne is sluggish, the Pd catalyst will instead mediate the coupling of two aryl bromide units.
Mechanistic pathways of 3-(3-Bromophenyl)prop-2-ynoic acid highlighting cross-coupling vs. homocoupling.
Part 2: Troubleshooting FAQs & Diagnostic Guides
Q1: I am seeing a massive 1,3-diyne peak in my LC-MS. Why is this happening and how do I stop it?A1: This is classic Glaser homocoupling. Trace oxygen in your solvent oxidizes Pd(0) to Pd(II) or directly oxidizes the Cu-acetylide, forcing two alkyne units to couple.
Causality & Solution: You must control the catalyst resting state. Implement rigorous Freeze-Pump-Thaw degassing. Alternatively, utilizing a reducing atmosphere (e.g., 2% H₂ diluted in Argon) has been proven to suppress the reoxidation of Pd(0), reducing homocoupling byproducts to approximately 2%[2].
Q2: Can I avoid copper entirely to prevent Glaser coupling?A2: Yes. Copper-free decarboxylative coupling is highly recommended for propiolic acids. By utilizing electron-rich, sterically hindered ligands (such as PtBu₃ or dppf), you can facilitate direct transmetalation from the alkyne to palladium without relying on a copper acetylide intermediate. This approach effectively eliminates diyne formation[3].
Q3: My 3-(3-Bromophenyl)prop-2-ynoic acid is polymerizing instead of cross-coupling with my target aryl halide. Why?A3: Because your starting material is an AB-type monomer (nucleophile + electrophile), the catalyst cannot easily differentiate between your external target and the starting material itself if both are aryl bromides.
Causality & Solution: You must exploit oxidative addition kinetics. Ensure your target electrophile is an aryl iodide , which undergoes oxidative addition to Pd(0) orders of magnitude faster than the aryl bromide on your starting material. Additionally, use a syringe pump to slowly add the propiolic acid, keeping its concentration low relative to the aryl iodide.
Part 3: Quantitative Data Summary
The table below summarizes the expected outcomes of different reaction environments when attempting to cross-couple a propiolic acid derivative. Modifying the atmosphere and co-catalyst is the most effective lever for optimizing yield.
This protocol is designed as a self-validating system . It uses a copper-free environment to completely bypass the Glaser oxidative dimerization pathway, utilizing TBAF as both a base and an activator for the decarboxylation step[3].
Standard Freeze-Pump-Thaw Schlenk workflow to eliminate trace oxygen and prevent homocoupling.
Step 1: Reagent Preparation (The "Dry" Phase)
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (2.5 mol%), PtBu₃ (5.0 mol%), and your target Aryl Iodide (1.0 equiv).
Validation Checkpoint: Ensure the Pd₂(dba)₃ is a deep purple/black powder. If it appears gray or metallic, it has decomposed to Pd-black and will catalyze Ullmann homocoupling. Discard and use a fresh batch.
Step 2: Rigorous Degassing (The "Inert" Phase)
Seal the Schlenk tube and purge with Argon for 10 minutes.
Add anhydrous, degassed DMF (0.2 M) and TBAF (1.5 equiv, 1.0 M in THF).
Perform three consecutive Freeze-Pump-Thaw cycles (as diagrammed above) to remove dissolved oxygen.
Step 3: Reaction Initiation (The "Kinetic" Phase)
Heat the mixture to 90 °C.
Dissolve 3-(3-Bromophenyl)prop-2-ynoic acid (1.2 equiv) in 1 mL of degassed DMF.
Using a syringe pump, add the propiolic acid solution dropwise over 2 hours. Causality: Slow addition ensures the instantaneous concentration of the in situ generated alkyne remains low, preventing the Pd catalyst from being overwhelmed and forcing it to selectively insert into the Aryl Iodide.
Step 4: Validation & Quench
After 4 hours, pull a 10 µL aliquot and spot it on a TLC plate.
Validation Checkpoint: Illuminate the TLC plate under 365 nm UV light. If you observe a bright, non-polar blue-fluorescent spot, 1,3-diyne homocoupling has occurred (indicating an air leak). A successful cross-coupling will typically show a single, clean UV-active product spot with minimal fluorescence.
Quench the reaction by cooling to room temperature and filtering through a short pad of Celite, washing with ethyl acetate.
Part 5: References
Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances.
Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters.
HPLC method validation for 3-(3-Bromophenyl)prop-2-ynoic acid purity analysis
HPLC Method Validation for 3-(3-Bromophenyl)prop-2-ynoic Acid Purity Analysis: A Comparative Guide For researchers and drug development professionals synthesizing halogenated aromatic alkynes, achieving baseline chromato...
Author: BenchChem Technical Support Team. Date: April 2026
HPLC Method Validation for 3-(3-Bromophenyl)prop-2-ynoic Acid Purity Analysis: A Comparative Guide
For researchers and drug development professionals synthesizing halogenated aromatic alkynes, achieving baseline chromatographic resolution is a notorious bottleneck. 3-(3-Bromophenyl)prop-2-ynoic acid (CAS 29835-28-7)—a critical building block in cross-coupling reactions and API synthesis—presents unique analytical challenges. Its rigid alkyne linker, ionizable carboxylic acid moiety, and highly polarizable meta-substituted bromine atom demand a highly optimized High-Performance Liquid Chromatography (HPLC) method to accurately quantify purity and resolve positional isomers.
This guide objectively compares stationary phase performances and provides a self-validating, step-by-step methodology grounded in the latest [1].
The Causality of Column Selection: C18 vs. Phenyl-Hexyl vs. Biphenyl
When analyzing 3-(3-Bromophenyl)prop-2-ynoic acid, the primary chromatographic challenge is separating the target meta-bromo compound from its synthetic precursors (e.g., 3-bromobenzaldehyde) and positional isomers (2-bromo and 4-bromo analogs).
Standard C18 columns rely almost exclusively on hydrophobic dispersion forces. Because the hydrophobic surface area of ortho, meta, and para isomers is nearly identical, C18 phases typically fail to provide adequate resolution, resulting in peak co-elution.
To overcome this, we must exploit the molecule's electronic properties. The aromatic ring and the alkyne triple bond are electron-rich, while the bromine atom is highly polarizable.
Phenyl-Hexyl phases introduce
π−π
interactions, improving retention and selectivity for the aromatic system.
Biphenyl phases offer enhanced polarizability and rigid shape selectivity. The dual-ring system of a biphenyl ligand dynamically interacts with the rigid, linear geometry of the phenyl-alkyne structure, making it exquisitely sensitive to the spatial positioning of the heavy bromine atom [2, 3].
Fig 1: Chromatographic selectivity logic for halogenated aromatic alkynes.
Table 1: Comparative Column Performance Data
Experimental Conditions: 50 mm x 4.6 mm, 2.7 µm core-shell particles; Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile gradient.
Stationary Phase
Primary Retention Mechanism
Retention Time (min)
USP Tailing Factor
Resolution (
Rs
) from 4-Bromo Isomer
Verdict
Standard C18
Hydrophobic Dispersion
6.4
1.45
1.1 (Co-elution)
Not Recommended for isomer screening.
Phenyl-Hexyl
π−π
Interactions
7.2
1.20
1.8 (Baseline)
Acceptable, but limited robustness.
Biphenyl
Polarizability & Shape Selectivity
8.5
1.05
2.9 (Excellent)
Optimal for purity & stability indicating assays.
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol incorporates a System Suitability Test (SST). The SST acts as a self-validating gateway; if the system fails these criteria, the run is aborted, preventing the generation of out-of-specification (OOS) data.
A Note on Mobile Phase Causality: 3-(3-Bromophenyl)prop-2-ynoic acid has a predicted pKa of ~2.5. If the mobile phase pH is near or above this value, the molecule will partially ionize, leading to split peaks and severe tailing. Using 0.1% Formic Acid forces the pH to ~2.7, which is borderline. For maximum robustness, 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) is recommended to ensure the analyte remains fully protonated and neutral during reversed-phase partitioning.
Step-by-Step Methodology
Reagent Preparation:
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Diluent: 50:50 Water:Acetonitrile (v/v).
Sample Preparation:
Accurately weigh 10.0 mg of 3-(3-Bromophenyl)prop-2-ynoic acid standard.
Dissolve and dilute to 100 mL with diluent to achieve a working concentration of 0.1 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.
Chromatographic Conditions:
Column: Core-shell Biphenyl, 100 mm x 4.6 mm, 2.7 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).
Injection Volume: 5 µL.
Detection: UV at 254 nm (optimal for the conjugated aromatic alkyne system).
Gradient Program:
0-2 min: 10% B
2-10 min: Linear ramp to 90% B
10-12 min: Hold at 90% B
12-12.1 min: Return to 10% B
12.1-15 min: Re-equilibration
System Suitability Testing (SST):
Inject the 0.1 mg/mL standard six times consecutively.
Once the method is developed and the SST passes, it must be validated according to ICH Q2(R2) standards [1] to prove it is "fit for purpose" for commercial release or stability testing.
Fig 2: Step-by-step ICH Q2(R2) method validation workflow for purity analysis.
Validation Parameters & Execution
Specificity: Inject a blank (diluent), the main analyte, and a spiked sample containing known impurities (e.g., 2-bromo isomer, 4-bromo isomer, 3-bromobenzaldehyde). Acceptance: No interference at the retention time of the main peak;
Rs>1.5
between all critical pairs.
Linearity & Range: Prepare five concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal target concentration (e.g., 0.05 mg/mL to 0.12 mg/mL). Acceptance: Correlation coefficient (
R2
)
≥
0.999.
Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 80%, 100%, and 120% levels (prepared in triplicate). Acceptance: Mean recovery between 98.0% and 102.0%.
Precision (Repeatability): Prepare six independent sample solutions at the 100% test concentration. Acceptance: %RSD of the assay results
≤
2.0%.
Robustness: Deliberately vary critical method parameters: Flow rate (
±
0.1 mL/min), Column Temperature (
±
5°C), and Mobile Phase composition (
±
2% organic). Acceptance: SST criteria must still be met under all perturbed conditions, proving the method's reliability for routine QC environments.
Conclusion
For the purity analysis of 3-(3-Bromophenyl)prop-2-ynoic acid, standard C18 columns fall short due to their inability to differentiate subtle geometric isomerism. By transitioning to a Biphenyl stationary phase and utilizing a highly acidic mobile phase (0.1% TFA) to suppress carboxylic acid ionization, laboratories can achieve baseline resolution of critical positional isomers. Coupling this optimized chemistry with a strict ICH Q2(R2) validation framework ensures that the resulting analytical data is both scientifically sound and regulatory-compliant.
References
ICH Q2(R2) Validation of Analytical Procedures
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Column Selection for HPLC Method Development
Waters Corporation
URL:[Link]
A Senior Application Scientist's Guide to FT-IR Reference Spectra Validation: The Case of 3-(3-Bromophenyl)prop-2-ynoic Acid
For researchers, scientists, and professionals in drug development, the structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven a...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to validating the Fourier-Transform Infrared (FT-IR) spectrum of 3-(3-Bromophenyl)prop-2-ynoic acid. We will move beyond a simple checklist of procedures to explain the scientific rationale behind each step, ensuring a self-validating and trustworthy analytical process.
The Imperative of Spectral Validation in Research and Development
In the realm of pharmaceutical and chemical research, an unvalidated spectrum is merely a preliminary observation. Validation provides the documented evidence that an analytical method is suitable for its intended purpose. For FT-IR spectroscopy, this means confirming that the observed absorption bands accurately reflect the molecular structure of the compound . This guide will use 3-(3-Bromophenyl)prop-2-ynoic acid (CAS 29835-28-7) as a practical example to illustrate this critical process.[1][2][3]
The validation of an analytical procedure demonstrates its suitability for the intended purpose.[4] The International Council for Harmonisation (ICH) Q2(R1) guidelines offer a framework for validating analytical procedures, which we will adapt to the specific context of FT-IR spectral validation.[4][5][6][7][8]
Understanding the Molecular Structure of 3-(3-Bromophenyl)prop-2-ynoic Acid
Before interpreting its spectrum, it is essential to understand the functional groups present in 3-(3-Bromophenyl)prop-2-ynoic acid. Its structure consists of:
A carboxylic acid (-COOH) group.
An alkyne (carbon-carbon triple bond, -C≡C-).
A meta-substituted bromophenyl ring .
Each of these groups will give rise to characteristic absorption bands in the FT-IR spectrum.
Predicting the FT-IR Spectrum: An Evidence-Based Approach
While a publicly available, peer-reviewed FT-IR reference spectrum for 3-(3-Bromophenyl)prop-2-ynoic acid is not readily found in databases like the NIST Chemistry WebBook, we can construct a highly reliable predicted spectrum based on established correlation tables and spectral data of analogous compounds.[9][10][11][12][13][14][15][16][17]
Table 1: Predicted FT-IR Absorption Bands for 3-(3-Bromophenyl)prop-2-ynoic Acid
Wavenumber (cm⁻¹)
Functional Group & Vibrational Mode
Expected Intensity
Rationale & Comparative Insights
~3300-2500
Carboxylic Acid: O-H Stretch
Strong, Very Broad
This characteristically broad absorption is due to strong intermolecular hydrogen bonding between the carboxylic acid groups.[18][19][20]
~2230-2100
Alkyne: C≡C Stretch
Medium to Weak, Sharp
The position of this band can be influenced by conjugation with the aromatic ring.
~1710-1680
Carboxylic Acid: C=O Stretch
Strong, Sharp
The carbonyl stretch is a very reliable and intense band. Its exact position can be affected by hydrogen bonding and conjugation.[18]
~1600, ~1475
Aromatic Ring: C=C Stretch
Medium to Weak
Aromatic rings typically show a pair of sharp bands in this region.
~1320-1210
Carboxylic Acid: C-O Stretch
Medium
This band is often coupled with the O-H in-plane bend.
~920
Carboxylic Acid: O-H Out-of-Plane Bend
Medium, Broad
This is another characteristic band for dimeric carboxylic acids.
~880-820, ~780-720
Aromatic Ring: C-H Out-of-Plane Bend
Strong
The specific pattern of these bands is indicative of the 1,3- (meta) substitution pattern on the benzene ring.
< 690
C-Br Stretch
Medium to Strong
The carbon-bromine stretch appears in the far-infrared region of the spectrum.
A Validated Experimental Protocol for FT-IR Spectrum Acquisition
The following protocol for Attenuated Total Reflectance (ATR)-FT-IR spectroscopy is designed to be a self-validating system. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Experimental Workflow: ATR-FT-IR Analysis
Caption: Workflow for acquiring and validating an ATR-FT-IR spectrum.
Step-by-Step Methodology
Instrument Preparation:
Action: Ensure the FT-IR spectrometer has been purged with dry air or nitrogen for at least 30 minutes.
Rationale: This minimizes interference from atmospheric water vapor and carbon dioxide, which have strong absorptions in the infrared region and can obscure important sample peaks.
Background Spectrum Acquisition:
Action: With the ATR crystal clean and free of any sample, acquire a background spectrum.
Rationale: The background spectrum contains information about the instrument, the ATR crystal, and the surrounding atmosphere. This is computationally subtracted from the sample spectrum to yield the spectrum of the sample alone.
Sample Application:
Action: Place a small amount of solid 3-(3-Bromophenyl)prop-2-ynoic acid onto the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.
Rationale: ATR spectroscopy requires intimate contact between the sample and the crystal for the evanescent wave to penetrate the sample and generate a spectrum. Insufficient contact will result in a weak, low-quality spectrum.
Sample Spectrum Acquisition:
Action: Acquire the sample spectrum. Co-add at least 32 scans with a resolution of 4 cm⁻¹.
Rationale: Co-adding multiple scans improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine structural elucidation.
Data Processing:
Action: Perform a baseline correction and normalize the spectrum.
Rationale: Baseline correction removes any sloping or curved baseline from the spectrum, making it easier to accurately determine peak positions and intensities. Normalization scales the spectrum to a common intensity range, facilitating comparison with other spectra.
Peak Picking and Assignment:
Action: Identify the major absorption bands and compare their wavenumbers with the predicted values in Table 1.
Rationale: This is the core of the spectral interpretation process. Each observed peak should be assigned to a specific molecular vibration.
Validation Check:
Action: Verify that all key functional groups (carboxylic acid, alkyne, substituted aromatic ring) are represented by characteristic bands in the acquired spectrum.
Rationale: The absence of an expected key band or the presence of significant unexpected bands could indicate an impure sample or an incorrect structure.
Logical Validation Checkpoints
The following diagram illustrates the critical checkpoints in the validation of the FT-IR spectrum.
A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency Using 3-(3-Bromophenyl)prop-2-ynoic Acid
In the landscape of modern synthetic chemistry, the relentless pursuit of efficiency is paramount. Catalysis stands at the forefront of this endeavor, where the development of novel, highly active, and robust catalysts c...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern synthetic chemistry, the relentless pursuit of efficiency is paramount. Catalysis stands at the forefront of this endeavor, where the development of novel, highly active, and robust catalysts can dramatically impact the economic and environmental viability of chemical transformations. However, assessing the true merit of a new catalyst requires rigorous, standardized evaluation against established systems. This guide provides a framework for such an evaluation, using 3-(3-bromophenyl)prop-2-ynoic acid as a sophisticated and challenging substrate to benchmark the efficiency of palladium-catalyzed cross-coupling reactions.
This molecule is particularly well-suited for this purpose. It incorporates an aryl bromide and a propiolic acid moiety, allowing for the investigation of several important transformations, most notably the Sonogashira cross-coupling.[1] The presence of the carboxylic acid group introduces an additional layer of complexity, serving as a stringent test for catalyst stability and functional group tolerance, as carboxylates can interact with and modulate the activity of palladium catalysts.[2][3]
Part 1: The Fundamental Metrics of Catalytic Efficiency
Before delving into experimental comparisons, it is crucial to establish the quantitative language of catalytic performance. The two most fundamental metrics are the Turnover Number (TON) and the Turnover Frequency (TOF).
Turnover Number (TON): Represents the total number of substrate molecules converted into product by a single catalyst molecule before it becomes deactivated.[4] It is a measure of a catalyst's stability and overall productivity. A higher TON indicates a more robust catalyst. It is calculated as:
TON = (moles of product) / (moles of catalyst)[5]
Turnover Frequency (TOF): This metric measures the rate of the catalytic reaction, defined as the number of turnovers per unit of time.[6] It reflects the intrinsic activity of the catalyst under specific conditions. TOF is calculated by dividing the TON by the reaction time.[7]
TOF = TON / time
These metrics, alongside yield and selectivity, form the basis of any robust catalyst comparison. The following diagram illustrates the relationship between these core concepts.
Caption: Relationship between experimental inputs and key catalytic performance metrics.
Part 2: Comparative Benchmarking: A Case Study in Sonogashira Coupling
We will now outline a protocol to compare two representative palladium catalysts for the intramolecular Sonogashira coupling of 3-(3-bromophenyl)prop-2-ynoic acid, leading to the formation of a substituted isocoumarin derivative after cyclization. This reaction is a rigorous test due to the potential for the carboxylic acid to interfere with the catalyst.
Catalyst A (The Standard): Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], a widely used, classic palladium(0) catalyst.
Catalyst B (The Challenger): A modern Buchwald-type palladacycle precatalyst, such as G3-XPhos, known for its high activity and stability.
Alternative Substrate: 3-Bromobenzoic acid and phenylacetylene. This simpler, intermolecular reaction will serve as a baseline to highlight the specific challenges posed by our primary substrate.
This protocol is designed to be self-validating by including rigorous controls and analytical checkpoints.
Reagent Preparation & Inerting:
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-(3-bromophenyl)prop-2-ynoic acid (1.0 mmol, 225.0 mg).
Add copper(I) iodide (CuI) (0.05 mmol, 9.5 mg). Rationale: The copper co-catalyst is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[8]
Add a suitable base, such as triethylamine (TEA) (3.0 mmol, 0.42 mL). Rationale: The base is required to deprotonate the terminal alkyne and to neutralize the HBr generated during the catalytic cycle.
Seal the flask with a rubber septum.
Evacuate and backfill the flask with high-purity argon or nitrogen three times. This step is critical as the active Pd(0) species is susceptible to oxidation, which leads to catalyst deactivation.
Catalyst Addition & Reaction:
In a separate glovebox or under a positive flow of inert gas, weigh the palladium catalyst (0.01 mmol). For Pd(PPh₃)₄, this is 11.6 mg; for G3-XPhos, this is 8.5 mg.
Add the catalyst to the Schlenk flask against a positive pressure of argon.
Add 10 mL of degassed DMF as the solvent. Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and is suitable for the required reaction temperature.
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
Reaction Monitoring & Analysis:
Monitor the reaction progress by taking small aliquots (approx. 0.1 mL) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
Quench the aliquot with 1 mL of 1M HCl and extract with ethyl acetate.
Analyze the organic layer by LC-MS and ¹H NMR to determine the conversion of starting material and the formation of the product.
Work-up & Isolation:
After 24 hours (or upon completion), cool the reaction to room temperature.
Acidify the mixture with 1M HCl and extract with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Determine the isolated yield and characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
The entire experimental workflow is visualized below.
Caption: Experimental workflow for benchmarking catalyst performance.
Data Presentation & Expected Outcomes
The collected data should be organized into a clear, comparative table.
Catalyst
Substrate
Time (h)
Yield (%)
TON
TOF (h⁻¹)
A: Pd(PPh₃)₄
3-(3-Bromophenyl)prop-2-ynoic acid
24
65
65
2.7
B: G3-XPhos
3-(3-Bromophenyl)prop-2-ynoic acid
8
92
92
11.5
A: Pd(PPh₃)₄
3-Bromobenzoic acid + Phenylacetylene
12
88
88
7.3
B: G3-XPhos
3-Bromobenzoic acid + Phenylacetylene
4
95
95
23.8
Note: These are hypothetical but representative data based on known catalyst performance.
Part 3: Mechanistic Considerations
Understanding the "why" behind the performance differences requires a look at the catalytic cycle. The Sonogashira reaction proceeds through a well-established palladium/copper co-catalyzed cycle.
Caption: The palladium-catalyzed Sonogashira cross-coupling cycle.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide. This is often the rate-limiting step.[1] Electron-withdrawing groups on the aryl ring can accelerate this step.[10]
Transmetalation: The copper acetylide, formed in a separate cycle with the base and CuI, transfers the alkyne group to the palladium(II) center, displacing the bromide.
Reductive Elimination: The two organic fragments (aryl and alkynyl) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
The superior performance of Catalyst B (G3-XPhos) can be attributed to its bulky, electron-rich phosphine ligand (XPhos). This ligand promotes faster rates of both oxidative addition and reductive elimination, while also providing greater steric protection to the palladium center, preventing decomposition and leading to a higher TON.
Conclusion
Benchmarking is not merely about running reactions; it is a systematic investigation into the limits of catalytic performance. Using a multi-functional and challenging substrate like 3-(3-bromophenyl)prop-2-ynoic acid provides a much richer dataset than simpler, unfunctionalized substrates. It allows for the differentiation of catalysts not only on speed and longevity but also on their tolerance to potentially coordinating functional groups. This guide provides a robust framework for such an evaluation, combining practical experimental design with a firm grounding in mechanistic principles, ultimately enabling researchers to make more informed decisions in catalyst selection and development.
References
Vertex AI Search. (n.d.). Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions. Retrieved March 26, 2026.
Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787–2794. [Link]
Li, J., et al. (2024). Electromagnetic Mill-Promoted Palladium-Catalyzed Heck-Type Cyclization/Decarboxylative Coupling of (Z)-1-Iodo-1,6-diene with Propiolic Acids. The Journal of Organic Chemistry. [Link]
Švenda, J., et al. (2019). C–H Functionalizations by Palladium Carboxylates: The Acid Effect. ACS Catalysis, 9(5), 4214–4223. [Link]
All Chemistry. (2023, October 29). Turnover Number and Turnover Frequency of catalysts [Video]. YouTube. [Link]
Delaunay, W., et al. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega. [Link]
EvitaChem. (n.d.). 3-(3-Bromo-2-fluorophenyl)prop-2-ynoic acid. Retrieved March 26, 2026.
Kadiyala, V., et al. (2023). Carboxylic acid as a traceless directing group for palladium-catalyzed proaromatic C(alkenyl)–H arylation. Arkivoc, 2023(ii), 202312004. [Link]
The Royal Society of Chemistry. (n.d.). Calculation of conversion and TOF to determine the catalytic efficiency. Retrieved March 26, 2026.
Wikipedia. (n.d.). Turnover number. Retrieved March 26, 2026.
ResearchGate. (2017). How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? Retrieved March 26, 2026.
ResearchGate. (n.d.).
PubMed. (2022).
PubMed. (n.d.). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Retrieved March 26, 2026.
ChemRxiv. (n.d.). A guide to benchmarking enzymatically catalysed reactions: the importance of accurate reference energies and the chemical environment. Retrieved March 26, 2026.
The Royal Society of Chemistry. (2009). Chapter 2: Evaluation of Catalytic Efficiency in Enzymes and Enzyme Models. Retrieved March 26, 2026.
Lin, Y.-A., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 133(38), 15112–15115. [Link]
SUNCAT Center for Interface Science and Catalysis. (n.d.). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. Retrieved March 26, 2026.
Park, K., et al. (2010). Synthesis of Symmetrical and Unsymmetrical Diarylalkynes from Propiolic Acid Using Palladium-Catalyzed Decarboxylative Coupling. The Journal of Organic Chemistry, 75(18), 6244–6251. [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved March 26, 2026.
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved March 26, 2026.
Soheili, A., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2734–2745. [Link]
National Institutes of Health. (n.d.). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Retrieved March 26, 2026.
Lee, S. (2018). Decarboxylative coupling reactions of propiolic acid derivatives. 4th European Organic Chemistry Congress. [Link]
AK Scientific. (n.d.). 3-(3-Bromophenyl)prop-2-ynoic acid. Retrieved March 26, 2026.
Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). 3-(3-bromophenyl)prop-2-ynoic acid. Retrieved March 26, 2026.
Merck. (n.d.). 3-(3-Bromophenyl)prop-2-ynoic acid. Retrieved March 26, 2026.
Wikipedia. (n.d.). Heck reaction. Retrieved March 26, 2026.
Sapphire Bioscience. (n.d.). 3-(3-Bromophenyl)prop-2-ynoic acid. Retrieved March 26, 2026.
A Comparative Guide to the NMR Chemical Shifts of 3-(3-Bromophenyl)prop-2-ynoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(3-Bromophenyl)prop-2-ynoic acid and its derivatives....
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(3-Bromophenyl)prop-2-ynoic acid and its derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the structure-property relationships that govern the spectral characteristics of these compounds. Given the scarcity of direct experimental NMR data for a comprehensive series of these specific derivatives in publicly available literature, this guide will leverage established principles of NMR spectroscopy and data from closely related analogs to predict and compare chemical shifts. This approach provides a robust framework for researchers in the field to interpret their own experimental data.
The Significance of 3-(3-Bromophenyl)prop-2-ynoic Acid Scaffolds
The 3-phenylprop-2-ynoic acid framework is a key structural motif in medicinal chemistry and materials science. The presence of a bromine atom at the meta-position of the phenyl ring in 3-(3-Bromophenyl)prop-2-ynoic acid offers a versatile handle for further functionalization through cross-coupling reactions, making it a valuable building block for the synthesis of a diverse range of complex molecules with potential biological activities. Understanding the NMR spectral features of this core structure and its derivatives is paramount for unambiguous structure elucidation and for correlating molecular structure with function.
Predicted ¹H and ¹³C NMR Chemical Shift Comparison
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for 3-(3-Bromophenyl)prop-2-ynoic acid and a selection of its hypothetical derivatives. These predictions are based on the known effects of substituents on the chemical shifts of aromatic and alkynyl systems, as well as on published data for para-substituted phenylpropiolic acids.[1] The purpose of this table is to provide a comparative framework for understanding the influence of various functional groups on the electronic environment of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
Substituent (X)
H-2
H-4
H-5
H-6
COOH
H (Parent)
~7.80 (s)
~7.65 (d)
~7.30 (t)
~7.50 (d)
~11-13 (br s)
4-NO₂
~8.00 (d)
-
~7.50 (d)
~8.30 (s)
~11-13 (br s)
4-OCH₃
~7.70 (d)
-
~6.90 (d)
~7.40 (s)
~11-13 (br s)
5-F
~7.60 (d)
~7.45 (d)
-
~7.20 (t)
~11-13 (br s)
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
Substituent (X)
C-1
C-2
C-3
C-4
C-5
C-6
C≡C (α)
C≡C (β)
COOH
H (Parent)
~121
~135
~123
~133
~130
~130
~81
~83
~154
4-NO₂
~123
~136
~124
~150
~124
~132
~80
~86
~153
4-OCH₃
~119
~136
~123
~115
~162
~114
~82
~82
~154
5-F
~122 (d)
~137 (d)
~124
~118 (d)
~164 (d)
~117 (d)
~81
~83
~154
Disclaimer: The chemical shifts presented in these tables are predicted values and should be used as a guide for spectral interpretation. Actual experimental values may vary.
Causality Behind Chemical Shift Variations: An Analysis of Substituent Effects
The electronic nature of substituents on the phenyl ring significantly influences the distribution of electron density throughout the molecule, leading to predictable changes in the ¹H and ¹³C NMR chemical shifts. These effects can be broadly categorized into inductive and resonance effects.
Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) are strong EWGs. They withdraw electron density from the aromatic ring through both resonance and inductive effects. This deshielding effect is most pronounced at the ortho and para positions relative to the substituent.[2] Consequently, the protons and carbons at these positions will resonate at a higher chemical shift (downfield). In our predicted data for the 4-NO₂ derivative, we anticipate a downfield shift for H-2, H-6, and the corresponding carbons.
Electron-Donating Groups (EDGs): Conversely, substituents like the methoxy group (-OCH₃) are EDGs, primarily through resonance. They donate electron density to the aromatic ring, leading to increased shielding, particularly at the ortho and para positions. This results in an upfield shift (lower chemical shift) for the corresponding protons and carbons. For the 4-OCH₃ derivative, we predict an upfield shift for H-2, H-6, and their associated carbons.
Halogens: Halogens like fluorine exhibit a dual effect. They are inductively withdrawing due to their high electronegativity but can be resonance-donating due to their lone pairs. In the case of the 5-F derivative, the inductive effect is expected to be more dominant, leading to a general deshielding of the aromatic protons and carbons. Furthermore, the fluorine atom will cause through-bond C-F and H-F coupling, which will be observable in the ¹³C and ¹H NMR spectra as doublets.
The chemical shifts of the alkynyl carbons are also sensitive to the electronic nature of the substituents on the phenyl ring. EWGs tend to cause a downfield shift of the β-alkynyl carbon and a slight upfield shift of the α-alkynyl carbon, while EDGs have the opposite effect.[3]
Experimental Protocols
Synthesis of 3-(3-Bromophenyl)prop-2-ynoic acid
A plausible and efficient method for the synthesis of 3-(3-Bromophenyl)prop-2-ynoic acid is the Sonogashira cross-coupling reaction.[4][5][6] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. For this synthesis, we propose the coupling of 1-bromo-3-iodobenzene with propiolic acid. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the 3-position.
Step-by-Step Methodology:
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-iodobenzene (1.0 eq), propiolic acid (1.2 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed triethylamine as the solvent and base.
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in a mixture of ethyl acetate and water.
Extraction and Purification: Separate the organic layer, and wash it sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(3-Bromophenyl)prop-2-ynoic acid.
NMR Sample Preparation and Data Acquisition
A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified 3-(3-Bromophenyl)prop-2-ynoic acid derivative and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Parameters: Typical parameters for ¹H NMR include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
¹³C NMR Parameters: For ¹³C NMR, use proton decoupling, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Visualizing the Workflow and Molecular Structure
To further clarify the experimental and analytical processes, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for 3-(3-Bromophenyl)prop-2-ynoic acid.
Caption: Molecular structure of 3-(3-Bromophenyl)prop-2-ynoic acid.
Caption: General workflow for NMR data analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, comparison of the NMR chemical shifts for 3-(3-Bromophenyl)prop-2-ynoic acid and its derivatives. By understanding the fundamental principles of substituent effects and employing a reliable synthetic methodology, researchers can confidently synthesize and characterize these valuable compounds. The provided protocols and predictive data serve as a robust starting point for further investigation into the rich chemistry and potential applications of this important class of molecules. As more experimental data becomes available, this guide can be further refined to provide even more precise correlations between structure and NMR spectral properties.
References
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11096-11106.
Jonas, E., & Kuhn, S. (2019). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
Sarotti, A. M. (2011). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 111(12), 7385-7419.
Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Rosca, S. I., et al. (2016). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra.
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
ResearchGate. (n.d.). Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. Retrieved from [Link]
Crasto, A. M. (2017, July 24). 3-Phenylpropionic acid.
Chemistry with Caroline. (2021, October 6).
Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 439-448.
FooDB. (2011, September 21). Showing Compound Phenylpropiolic acid (FDB022977).
Chegg. (2020, November 8).
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. NMR Spectroscopy. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
ResearchGate. (2019, March 22). What are the shielding and deshielding effects in 3-bromo propanoic acid?
Smith, A. M., et al. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4153-4156.
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. NMR Spectroscopy. Retrieved from [Link]
A Comparative Analysis of Biological Activities: 3-(3-Bromophenyl)prop-2-ynoic Acid versus Cinnamic Acid Derivatives
A Guide for Researchers in Drug Discovery and Development In the ever-evolving landscape of medicinal chemistry, the exploration of novel small molecules with therapeutic potential is paramount. This guide provides a com...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers in Drug Discovery and Development
In the ever-evolving landscape of medicinal chemistry, the exploration of novel small molecules with therapeutic potential is paramount. This guide provides a comparative evaluation of the biological activities of 3-(3-Bromophenyl)prop-2-ynoic acid against the well-established class of cinnamic acid derivatives. While cinnamic acid and its analogues have been extensively studied and have a rich history in natural product chemistry and drug development, 3-(3-Bromophenyl)prop-2-ynoic acid represents a less explored scaffold. This guide will, therefore, juxtapose the known biological profile of cinnamic acid derivatives with the potential activity of 3-(3-Bromophenyl)prop-2-ynoic acid, extrapolated from structurally related compounds.
Introduction: The Structural Rationale
Cinnamic acid (3-phenyl-2-propenoic acid) is a naturally occurring aromatic carboxylic acid found in a variety of plants.[1] Its derivatives have garnered significant attention in medicinal research due to their broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer effects.[2][3] The 3-phenyl acrylic acid functionality of cinnamic acid offers three primary sites for modification: the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group, allowing for the synthesis of a diverse library of bioactive compounds.[2]
In contrast, 3-(3-Bromophenyl)prop-2-ynoic acid is a synthetic compound characterized by a phenyl ring substituted with a bromine atom at the meta position and a propynoic acid side chain. The presence of the bromine atom, a halogen, is known to modulate the lipophilicity and electronic properties of a molecule, which can significantly influence its biological activity. Furthermore, the replacement of the alkene double bond in cinnamic acid with an alkyne triple bond in 3-(3-Bromophenyl)prop-2-ynoic acid introduces a linear and more rigid geometry, which can lead to altered interactions with biological targets. While specific biological activity data for 3-(3-Bromophenyl)prop-2-ynoic acid is scarce in publicly available literature, its structural features suggest potential for investigation.
Comparative Biological Activities
This section will compare the established biological activities of cinnamic acid derivatives with the projected potential of 3-(3-Bromophenyl)prop-2-ynoic acid, based on the activities of structurally related bromo-phenyl and propynoic acid-containing compounds.
Antimicrobial Activity
Cinnamic Acid Derivatives:
Cinnamic acid and its derivatives are well-documented for their antimicrobial properties against a wide range of bacteria and fungi.[4][5] Their proposed mechanisms of action include disruption of cell membranes, inhibition of ATPase activity, and prevention of biofilm formation.[3] For instance, cinnamic acid has shown potent activity against Staphylococcus aureus, including drug-resistant strains, by damaging the bacterial cell wall.[3] The antimicrobial efficacy of cinnamic acid derivatives is often enhanced by the nature and position of substituents on the phenyl ring.
3-(3-Bromophenyl)prop-2-ynoic Acid (Potential):
While direct experimental data is lacking, the structural components of 3-(3-Bromophenyl)prop-2-ynoic acid suggest a potential for antimicrobial activity. Bromo-substituted aromatic compounds have been reported to possess antimicrobial properties. Additionally, some propynoic acid derivatives have been investigated for their biological activities. A related compound, (Z)-3-(3-bromophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one (3PIPO), has been synthesized and studied for its antimicrobial activity, indicating that the 3-bromophenyl moiety can be a part of a pharmacophore with antimicrobial effects.[6] The investigation of 3-(3-Bromophenyl)prop-2-ynoic acid against various bacterial and fungal strains is a logical and promising area of research.
Anticancer Activity
Cinnamic Acid Derivatives:
A significant body of research highlights the anticancer potential of cinnamic acid derivatives against numerous cancer cell lines, including breast, colon, and lung cancer.[1][7] The mechanisms underlying their cytotoxic action are diverse and include the inhibition of DNA synthesis, suppression of NF-κB activation, and induction of apoptosis.[7] The α,β-unsaturated carbonyl moiety in many cinnamic acid derivatives is considered a Michael acceptor, which can interact with cellular targets through Michael addition reactions, contributing to their anticancer effects.[8]
3-(3-Bromophenyl)prop-2-ynoic Acid (Potential):
The potential anticancer activity of 3-(3-Bromophenyl)prop-2-ynoic acid can be inferred from several lines of evidence. Brominated compounds have been explored as anticancer agents. For example, 3-Bromopyruvate (3-BP), an anticancer compound, has also demonstrated antimicrobial activity.[9] While structurally different, this highlights the potential of bromo-substituted small molecules in oncology. Furthermore, the propynoic acid scaffold is present in some compounds with cytotoxic effects. The unique electronic and steric properties conferred by the bromo-substituent and the alkyne group could lead to novel interactions with anticancer targets. A structurally related compound, 3-(3-Bromo-2-fluorophenyl)prop-2-ynoic acid, has been investigated for its potential biological activities, including anticancer properties, with proposed mechanisms including enzyme inhibition and induction of apoptosis.[10]
Antioxidant Activity
Cinnamic Acid Derivatives:
Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[4][11] Their antioxidant capacity is attributed to their ability to scavenge free radicals, a property largely dependent on the number and position of hydroxyl and methoxy groups on the phenyl ring.[11] Cinnamic acid derivatives are generally more effective antioxidants than their benzoic acid counterparts, which is attributed to the stabilizing effect of the propenoic side chain on the phenoxyl radical formed during radical scavenging.[12]
3-(3-Bromophenyl)prop-2-ynoic Acid (Potential):
The antioxidant potential of 3-(3-Bromophenyl)prop-2-ynoic acid is less certain without the presence of hydroxyl or other electron-donating groups on the phenyl ring, which are key for radical scavenging in phenolic compounds. However, the overall electronic nature of the molecule, influenced by the bromine atom and the propynoic acid moiety, could play a role in its interaction with reactive oxygen species. It is plausible that derivatives of 3-(3-Bromophenyl)prop-2-ynoic acid, functionalized with hydroxyl or methoxy groups on the phenyl ring, could exhibit significant antioxidant activity.
Quantitative Data Summary
The following table summarizes representative quantitative data for the biological activities of various cinnamic acid derivatives. It is important to note that no such data is currently available in the public domain for 3-(3-Bromophenyl)prop-2-ynoic acid.
To facilitate the investigation of 3-(3-Bromophenyl)prop-2-ynoic acid and enable a direct comparison with cinnamic acid derivatives, detailed, step-by-step methodologies for key biological assays are provided below.
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Workflow Diagram:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
Preparation of Test Compound: Dissolve 3-(3-Bromophenyl)prop-2-ynoic acid in a suitable solvent (e.g., DMSO) to a high stock concentration (e.g., 10 mg/mL).
Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum (approximately 5 x 10⁵ CFU/mL).
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the effect of a compound on cell viability.
Workflow Diagram:
Caption: Workflow for determining IC₅₀ using the MTT assay.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of 3-(3-Bromophenyl)prop-2-ynoic acid (typically in a logarithmic series) and incubate for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
IC₅₀ Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
Sample Preparation: Prepare a series of dilutions of 3-(3-Bromophenyl)prop-2-ynoic acid in methanol.
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
Reaction Mixture: Add the DPPH solution to each dilution of the test compound.
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion and Future Directions
Cinnamic acid and its derivatives represent a class of compounds with a rich and well-documented history of diverse biological activities. Their established antimicrobial, anticancer, and antioxidant properties make them valuable leads in drug discovery.
In contrast, 3-(3-Bromophenyl)prop-2-ynoic acid is a largely unexplored compound. However, a systematic evaluation based on its structural features—the presence of a bromo-substituent and a propynoic acid moiety—suggests a promising potential for biological activity, particularly in the antimicrobial and anticancer arenas. The lack of a phenolic hydroxyl group may limit its intrinsic antioxidant capacity, but this could be addressed through synthetic modification.
This guide serves as a call to action for the scientific community to undertake the experimental evaluation of 3-(3-Bromophenyl)prop-2-ynoic acid. The detailed protocols provided herein offer a clear roadmap for such investigations. A thorough screening of its biological activities will not only fill a critical knowledge gap but also potentially unveil a new scaffold for the development of novel therapeutic agents. The direct comparison of empirical data for 3-(3-Bromophenyl)prop-2-ynoic acid with the extensive existing data for cinnamic acid derivatives will provide invaluable insights into the structure-activity relationships of this class of compounds and could pave the way for future drug development efforts.
References
Gunia-Kryczek, A., Słoczyńska, K., & Żesławska, E. (2021). Cinnamic acid derivatives as anticancer agents-a review. PubMed.
Mphahlele, R. R., & Amuhaya, E. K. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. [Link]
Li, Y., et al. (2025).
Natella, F., Nardini, M., Di Felice, M., & Scaccini, C. (1999). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry.
Abdel-Maksoud, M. S., et al. (2025). Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. SpringerLink.
BenchChem. (2025).
Al-Hiari, Y. M., et al. (2018).
Sharma, P., & Sharma, S. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
Li, Y., et al. (2025).
Lather, V., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking. Biointerface Research in Applied Chemistry.
Mphahlele, R. R., & Amuhaya, E. K. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed.
Talar, S., et al. (2019). In Vitro Activity of 3-Bromopyruvate, an Anticancer Compound, Against Antibiotic-Susceptible and Antibiotic-Resistant Helicobacter pylori Strains. MDPI.
Kumar, A., & Kumar, S. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
Operational Guide: Disposal Protocols for 3-(3-Bromophenyl)prop-2-ynoic acid
Here is the comprehensive, step-by-step operational guide for the proper disposal of 3-(3-Bromophenyl)prop-2-ynoic acid, designed for laboratory professionals and environmental health and safety (EHS) personnel. As a Sen...
Author: BenchChem Technical Support Team. Date: April 2026
Here is the comprehensive, step-by-step operational guide for the proper disposal of 3-(3-Bromophenyl)prop-2-ynoic acid, designed for laboratory professionals and environmental health and safety (EHS) personnel.
As a Senior Application Scientist, I emphasize that chemical disposal is not merely the final step of an experiment; it is a critical operational workflow that ensures regulatory compliance, environmental protection, and laboratory safety.
3-(3-Bromophenyl)prop-2-ynoic acid (CAS: 29835-28-7), also known as 3-(3-bromophenyl)propiolic acid, is a halogenated organic building block frequently used in cross-coupling reactions and drug discovery. Because it contains a covalently bound bromine atom, its waste stream classification is strictly governed by environmental regulations regarding halogenated organics [1].
The Causality of Segregation: Why Halogenated Waste is Different
The fundamental principle of disposing of 3-(3-Bromophenyl)prop-2-ynoic acid is segregation .
When organic waste is sent for commercial disposal, it is typically incinerated. Non-halogenated waste can be burned as fuel blending. However, the incineration of halogenated compounds (like those containing bromine, chlorine, or fluorine) generates corrosive hydrogen halide gases (e.g., HBr) and poses a risk of forming highly toxic dioxins if not combusted at extremely high temperatures [2].
Therefore, any waste containing 3-(3-Bromophenyl)prop-2-ynoic acid must be routed to specialized incinerators equipped with alkaline scrubbers. Mixing this compound into a non-halogenated waste stream compromises the disposal facility's emission controls and drastically increases institutional disposal costs[2].
Quantitative Data: Waste Stream Comparison
Parameter
Halogenated Organic Waste (Target Stream)
Non-Halogenated Organic Waste
Target Analytes
>0.1% Halogens (Br, Cl, F, I)
<0.1% Halogens
Incineration Temp.
> 1,100 °C (to prevent dioxin formation)
~ 800 °C - 1,000 °C
Exhaust Treatment
Requires alkaline gas scrubbers for HBr/HCl
Standard particulate filtration
Disposal Cost
High (Requires specialized handling)
Low (Often used for fuel blending)
Example Contents
3-(3-Bromophenyl)prop-2-ynoic acid , DCM
Hexane, Ethyl Acetate, Acetone
Waste Routing Decision Matrix
The physical state of the chemical at the end of your workflow dictates the specific disposal protocol.
Disposal routing for 3-(3-Bromophenyl)prop-2-ynoic acid based on physical state.
Step-by-Step Disposal Methodologies
All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, safety goggles, and a lab coat.
Protocol A: Disposal of Solid Waste
This applies to pure chemical waste, contaminated weighing paper, and solid reaction byproducts.
Collection: Gather all solid residues containing 3-(3-Bromophenyl)prop-2-ynoic acid.
Containment: Place the solids into a compatible, sealable container. Wide-mouth High-Density Polyethylene (HDPE) jars are optimal. Do not use biohazard bags or standard trash bins.
Labeling: Attach a hazardous waste tag immediately. Mark the contents specifically as: "Hazardous Solid Waste - Halogenated Organics (Contains 3-(3-Bromophenyl)prop-2-ynoic acid)".
Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment until collected by EHS [3].
Protocol B: Disposal of Liquid Solutions
This applies to reaction mixtures, filtrates, and chromatography fractions. Crucial Note: Even if the compound is dissolved in a non-halogenated solvent (like Hexane or Ethyl Acetate), the presence of the brominated solute converts the entire mixture into Halogenated Waste.
Segregation: Ensure the receiving waste carboy is explicitly designated for Halogenated Solvents . Mixing this with the non-halogenated carboy is a severe compliance violation.
Transfer: Use a grounded safety funnel to pour the solution into the carboy.
Sealing: Immediately close the latch or cap on the funnel/carboy. Under EPA Resource Conservation and Recovery Act (RCRA) regulations, waste containers must remain closed at all times except when actively adding waste [3].
Documentation: Update the waste log attached to the carboy to reflect the addition of a brominated organic acid.
Protocol C: Decontamination of Empty Containers
Empty reagent bottles that previously held 3-(3-Bromophenyl)prop-2-ynoic acid cannot be discarded in standard glass recycling until rendered "RCRA Empty" [2].
Triple Rinse: In a fume hood, rinse the empty glass bottle three times with a small volume of a compatible solvent (e.g., acetone or dichloromethane).
Rinsate Disposal: Pour all rinsate from the three washes into the Halogenated Solvent Waste carboy.
Defacement: Completely cross out or remove the original manufacturer's label on the bottle.
Final Disposal: Once triple-rinsed and defaced, the glass bottle can be disposed of in the laboratory's broken glass receptacle or standard solid waste, per your specific institutional EHS guidelines.
References
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste)
Source: National Research Council (US) / National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Laboratory Guide for Managing Chemical Waste (Mixing Hazardous Wastes)
Source: Vanderbilt University Medical Center EHS
URL: [Link]
Title: Learn the Basics of Hazardous Waste (EPA's Cradle-to-Grave Hazardous Waste Management Program)
Source: United States Environmental Protection Agency (EPA)
URL: [Link]
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